3-Bromo-5-nitrobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWPPUDAKYNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395598 | |
| Record name | 3-bromo-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54321-80-1 | |
| Record name | 3-Bromo-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, spectral data, synthesis protocols, and known biological activities, presenting a valuable resource for researchers and drug development professionals.
Core Chemical Properties
This compound is an aromatic organic compound with the molecular formula C₇H₅BrN₂O₃.[1] Its structure consists of a benzene ring substituted with a bromine atom at the 3-position, a nitro group at the 5-position, and a carboxamide group at the 1-position. This substitution pattern significantly influences its chemical reactivity and potential biological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54321-80-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BrN₂O₃ | [1] |
| Molecular Weight | 245.03 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 159-161 °C | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
| Boiling Point | Not available |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
1H NMR Spectroscopy
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides insight into the hydrogen atom environments within the molecule. The spectrum of this compound is available on SpectraBase.
Infrared (IR) Spectroscopy
Infrared spectroscopy helps identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic peaks for the N-H stretching of the amide, C=O stretching of the carbonyl group, C-N stretching, and the aromatic C-H and C=C stretching, as well as absorptions corresponding to the C-Br and N-O stretching of the nitro group.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The expected molecular ion peak would correspond to the molecular weight of this compound.
Experimental Protocols
Synthesis of this compound
A convenient, solvent-free method for the synthesis of this compound involves the reaction of 3-Bromo-5-nitrobenzoic acid with thionyl chloride to form the intermediate acyl chloride, followed by reaction with an amine.[2]
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (e.g., ammonia or an amine precursor)
-
Methanol (for recrystallization)
Procedure:
-
3-Bromo-5-nitrobenzoic acid is reacted with thionyl chloride to form the 3-bromo-5-nitrobenzoyl chloride intermediate. This reaction is typically carried out under solvent-free conditions.[2]
-
The resulting acyl chloride is then coupled with a suitable amine.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, and the crude product is isolated.
-
The product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final benzamide.[2]
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Substituted benzamides are a class of compounds known for their diverse biological activities.[3][4]
Antimicrobial Activity
Research has shown that this compound exhibits moderate antibacterial activity.[1] The presence of the bromine atom and the nitro group on the benzamide scaffold are thought to contribute to its antimicrobial properties. The evaluation of antimicrobial activity is typically performed using methods such as the disc diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) through micro broth dilution.[5]
Experimental Workflow for Antimicrobial Activity Screening:
Caption: Workflow for evaluating the antimicrobial activity of this compound.
Signaling Pathway Modulation
While no specific studies have directly implicated this compound in the modulation of particular signaling pathways, its structural features suggest potential interactions with biological targets. The nitro group, in particular, is a common pharmacophore in various bioactive molecules. Further research is warranted to explore the effects of this compound on cellular signaling cascades, which could unveil novel therapeutic applications.
Conclusion
This compound is a versatile compound with established synthetic routes and demonstrated moderate antibacterial activity. This technical guide consolidates the available chemical and biological data, providing a solid foundation for further research and development. The detailed experimental protocols and structured data presentation aim to facilitate its application in organic synthesis, medicinal chemistry, and drug discovery. Future investigations into its broader biological effects and specific molecular targets are encouraged to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Bromo-5-nitrobenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the synthetic route starting from 3-nitrobenzoic acid, detailing the necessary chemical transformations and providing experimental protocols for the key steps. All quantitative data is presented in tabular format for clarity and ease of comparison.
Synthesis Pathway Overview
The most direct and efficient synthesis of this compound proceeds through a two-step reaction sequence starting from 3-nitrobenzoic acid. The pathway involves:
-
Electrophilic Bromination: Introduction of a bromine atom at the meta-position to the nitro and carboxylic acid groups on the benzene ring to form 3-bromo-5-nitrobenzoic acid.
-
Amidation: Conversion of the carboxylic acid functionality of 3-bromo-5-nitrobenzoic acid into a primary amide to yield the final product, this compound. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia.
A detailed workflow of this synthesis is presented below.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Electrophilic Bromination of 3-Nitrobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 3-Nitrobenzoic Acid | [1] |
| Reagents | N-Bromosuccinimide, Conc. H₂SO₄ | [1] |
| Temperature | 65°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | ~95% | [1] |
Table 2: Amidation of 3-Bromo-5-nitrobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-5-nitrobenzoic Acid | [2][3] |
| Reagents | Thionyl Chloride, Amine | [2][3] |
| Conditions | Solvent-free, Room Temperature | [2][3] |
| Reaction Time | 2-4 hours | [2][3] |
| Yield | Up to 94% | [3] |
Experimental Protocols
3.1. Step 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid
This protocol is adapted from a method for the bromination of 3-nitrobenzoic acid.[1]
-
Materials:
-
3-Nitrobenzoic acid (1.0 eq)
-
N-Bromosuccinimide (1.2 eq)
-
Concentrated sulfuric acid
-
Ice water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzoic acid in concentrated sulfuric acid at 0°C.
-
Slowly add N-bromosuccinimide to the reaction mixture.
-
After the addition is complete, heat the mixture in an oil bath at 65°C and stir for 2 hours.
-
Upon completion of the reaction, pour the reaction solution into ice water with stirring.
-
Stir the resulting suspension for 1 hour to allow for complete precipitation.
-
Collect the solid product by filtration, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid as a white solid.
-
3.2. Step 2: Synthesis of this compound
This protocol is based on the thionyl chloride-induced amidation of 3-bromo-5-nitrobenzoic acid under solvent-free conditions.[2][3]
-
Materials:
-
3-Bromo-5-nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Aqueous ammonia solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-bromo-5-nitrobenzoic acid.
-
Carefully add thionyl chloride to the flask at room temperature.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The formation of the intermediate, 3-bromo-5-nitrobenzoyl chloride, occurs during this step.[3]
-
After the initial reaction subsides (typically 2-4 hours), carefully and slowly add the reaction mixture to a chilled aqueous ammonia solution with vigorous stirring.
-
The amide product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Logical Relationships in the Synthesis
The synthesis of this compound is a logical progression of functional group transformations on an aromatic ring. The following diagram illustrates the key relationships and transformations.
References
In-Depth Technical Guide to 3-Bromo-5-nitrobenzamide (CAS No. 54321-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-nitrobenzamide, with the Chemical Abstracts Service (CAS) number 54321-80-1, is a substituted aromatic amide that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom and a nitro group on the benzamide scaffold, provides multiple reaction sites for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature. The presence of the electron-withdrawing nitro group and the bromine atom significantly influences its chemical reactivity and physical properties. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 54321-80-1 | |
| Molecular Formula | C₇H₅BrN₂O₃ | |
| Molecular Weight | 245.03 g/mol | |
| Appearance | Solid (form may vary) | |
| Melting Point | Not explicitly reported, but related compounds suggest a relatively high melting point. | |
| Boiling Point | Not available | |
| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF. | |
| InChI Key | WNYWPPUDAKYNIZ-UHFFFAOYSA-N | |
| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)N |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely proceed via the conversion of the carboxylic acid group of 3-bromo-5-nitrobenzoic acid into a more reactive acylating agent, such as an acyl chloride or an activated ester, followed by reaction with ammonia or an ammonia equivalent.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Activation of 3-bromo-5-nitrobenzoic acid
To a solution of 3-bromo-5-nitrobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would be added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture would be stirred at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acyl chloride.
Step 2: Amidation
The resulting solution containing the 3-bromo-5-nitrobenzoyl chloride would then be carefully added to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction is typically exothermic and would be maintained at a low temperature to control the reaction rate and minimize side reactions. The product, this compound, would precipitate out of the solution and could be collected by filtration, washed with water to remove any ammonium salts, and then dried. Further purification could be achieved by recrystallization from a suitable solvent.
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, the well-documented and diverse biological activities of nitro-containing compounds and benzamide derivatives suggest that this molecule could be a valuable scaffold for the development of new therapeutic agents.[1][2]
The nitro group is a known pharmacophore and can be found in a variety of drugs with antimicrobial and anticancer properties.[1][2] The mechanism of action often involves the reduction of the nitro group within target cells to form reactive nitrogen species that can induce cellular damage.[2] Benzamide moieties are also prevalent in many biologically active compounds, contributing to their binding to various enzymes and receptors.
Derivatives of structurally similar nitrobenzamides have been investigated for a range of biological activities, including:
-
Anti-inflammatory activity: Certain nitro-substituted benzamides have shown potential as inhibitors of pro-inflammatory cytokines.[1]
-
Antimicrobial activity: The nitroaromatic scaffold is a key feature in several antimicrobial agents.[2]
-
Enzyme inhibition: The benzamide structure can serve as a basis for designing inhibitors of various enzymes.
Given these precedents, this compound could serve as a starting material for the synthesis of compound libraries for screening against various biological targets. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse range of derivatives.
Experimental Assays
While no specific experimental assays involving this compound have been found, researchers interested in evaluating its biological potential could employ a variety of standard in vitro assays.
Workflow for Preliminary Biological Screening
Caption: General workflow for biological screening.
Example Experimental Protocols
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically dissolved in DMSO and then diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC):
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
There is currently no direct evidence linking this compound to any specific signaling pathways. However, based on the activities of related compounds, it is plausible that derivatives of this molecule could modulate various cellular signaling cascades. For instance, if derivatives are found to inhibit specific kinases or other enzymes, they would consequently affect the downstream signaling pathways regulated by those enzymes. Further research, including target identification and mechanism of action studies, would be necessary to elucidate any involvement in cellular signaling.
Conclusion
This compound is a chemical entity with significant potential for applications in drug discovery and organic synthesis. While specific biological data for this compound is sparse, its structural features suggest that it is a promising starting point for the development of novel bioactive molecules. This technical guide provides a foundation of its known properties and a roadmap for its synthesis and potential biological evaluation, encouraging further investigation into this and related compounds.
References
In-depth Technical Guide: 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-nitrobenzamide, a chemical compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores the biological significance of the broader class of nitrobenzamides.
Physicochemical Properties of this compound
This compound is a substituted aromatic amide. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₃ | PubChem[1] |
| Molecular Weight | 246.03 g/mol | PubChem |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42972-23-6 | PubChem |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the amidation of 3-bromo-5-nitrobenzoyl chloride. The precursor, 3-bromo-5-nitrobenzoic acid, can be synthesized via bromination of 5-nitrobenzoic acid or through a Sandmeyer reaction involving 3-amino-5-nitrobenzoic acid[2].
Step 1: Synthesis of 3-bromo-5-nitrobenzoyl chloride
-
Reactants : 3-bromo-5-nitrobenzoic acid and a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride).
-
Procedure : 3-bromo-5-nitrobenzoic acid is refluxed with an excess of the chlorinating agent, often in an inert solvent. The reaction mixture is then concentrated under reduced pressure to remove the excess chlorinating agent and solvent, yielding the crude 3-bromo-5-nitrobenzoyl chloride.
Step 2: Amidation of 3-bromo-5-nitrobenzoyl chloride
-
Reactants : 3-bromo-5-nitrobenzoyl chloride and an ammonia source (e.g., aqueous ammonia or ammonia gas).
-
Procedure : The crude 3-bromo-5-nitrobenzoyl chloride is dissolved in an appropriate aprotic solvent and cooled in an ice bath. The ammonia source is then added dropwise with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation upon addition of water, followed by filtration, washing, and drying. Recrystallization from a suitable solvent system can be performed for further purification.
Analytical Characterization
The synthesized this compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. For a related compound, 3-bromo-5-nitrobenzaldehyde, the ¹H NMR (300 MHz, DMSO-d6) shows characteristic peaks at δ 10.09 (s, 1H), 8.79-8.55 (m, 2H), and 8.51 (s, 1H)[3][4]. Similar characteristic peaks would be expected for the benzamide derivative.
-
Mass Spectrometry (MS) : Mass spectrometry is a critical technique for confirming the molecular weight of the compound and analyzing its fragmentation pattern[5]. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic functional groups, such as the amide C=O stretch, N-H stretches, and the aromatic C-H and C=C bonds.
-
Melting Point Analysis : The melting point of the purified compound would be determined and compared to literature values, if available, as an indicator of purity.
Biological Activity and Signaling Pathways of Nitrobenzamides
While specific biological activities for this compound are not extensively documented, the broader class of nitrobenzamide derivatives has shown significant potential in drug discovery, particularly as antimicrobial and antitubercular agents[6][7].
The nitro group is a key pharmacophore in many bioactive molecules. The antimicrobial activity of nitro-containing compounds is often attributed to their reduction within the target organism, leading to the formation of toxic intermediates such as nitroso and superoxide species. These reactive species can then covalently bind to and damage critical biomolecules like DNA, leading to cell death[8].
Several nitroaromatic compounds have been identified as inhibitors of the decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1) enzyme in Mycobacterium tuberculosis[6]. This enzyme is essential for the synthesis of the mycobacterial cell wall.
Below is a generalized workflow for the synthesis and characterization of a novel nitrobenzamide derivative.
The following diagram illustrates a simplified, hypothetical signaling pathway for the action of a nitroaromatic antimicrobial agent.
References
- 1. This compound | C7H5BrN2O3 | CID 3727797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [amp.chemicalbook.com]
- 5. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
- 6. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 7. ijpbs.com [ijpbs.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-Bromo-5-nitrobenzamide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Within this class, 3-Bromo-5-nitrobenzamide has emerged as a particularly intriguing starting point for the development of novel drug candidates. The presence of the bromo and nitro functional groups at the meta-positions of the benzamide ring imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogues of this compound, with a focus on their applications in oncology and inflammation.
Synthesis of this compound Analogues
The synthesis of this compound analogues typically begins with the commercially available 3-bromo-5-nitrobenzoic acid. The primary point of diversification is the amide bond, which can be readily formed through various coupling methods to introduce a wide range of substituents.
General Synthesis Workflow
The general synthetic approach involves the activation of the carboxylic acid of 3-bromo-5-nitrobenzoic acid, followed by nucleophilic attack by a primary or secondary amine.
Caption: General synthetic route for this compound analogues.
Experimental Protocol: Synthesis of N-Aryl-3-bromo-5-nitrobenzamides
This protocol describes a common method for synthesizing N-substituted this compound analogues.
-
Acid Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-bromo-5-nitrobenzoyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in an anhydrous solvent (e.g., DCM, THF). To this solution, the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) are added at 0 °C. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure N-substituted this compound.
Biological Activities of Structural Analogues
Structural analogues of this compound have been investigated for a range of biological activities, most notably as anticancer and anti-inflammatory agents. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several studies on substituted benzamides, including those with bromo and nitro functionalities, have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
Table 1: In Vitro Anticancer Activity of Representative Benzamide Analogues
| Compound ID | Structure | Cancer Cell Line | Assay | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 1a | 4-Substituted-3-nitrobenzamide derivative | HCT-116 | SRB | 1.90 | [1] |
| 1b | 4-Substituted-3-nitrobenzamide derivative | MDA-MB-435 | SRB | 2.11 | [1] |
| 1c | 4-Substituted-3-nitrobenzamide derivative | HL-60 | SRB | 2.05 | [1] |
| 2a | 3-Bromo benzohydrazide derivative | HCT116 | Not Specified | 1.20 | [2] |
Note: The structures for compounds 1a, 1b, and 1c were not explicitly detailed in the abstract beyond being "4-substituted-3-nitrobenzamide derivatives." Compound 2a is a 3-bromo benzohydrazide derivative, a related but distinct scaffold.
Anti-inflammatory Activity
The anti-inflammatory properties of benzamide derivatives have also been a subject of interest. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Activity of Representative Benzamide Analogues
| Compound ID | Structure | Target/Assay | Activity (IC₅₀ in µM) | Reference |
| 3a | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Proteinase Inhibition | 0.04-0.07 mg/mL | [3] |
| 4a | Nitro-phenylbutanal derivative | COX-1 | Dominant Inhibition | [4] |
| 4b | Nitro-phenylbutanal derivative | COX-2 | 0.18 | [4] |
Note: The compounds listed are structurally related but are not direct analogues of this compound.
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound analogues are not yet fully elucidated, studies on related benzamide and nitro-containing compounds suggest potential mechanisms of action.
NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, cell survival, and proliferation. Some N-substituted benzamides have been shown to inhibit NF-κB activation, which can lead to the induction of apoptosis and a reduction in the inflammatory response.[5]
Caption: Putative mechanism of NF-κB pathway inhibition.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Certain galloyl benzamide-based compounds have been shown to modulate the JNK and p38 MAPK pathways, suggesting that this compound analogues may also exert their effects through this mechanism.
Caption: Potential modulation of the MAPK signaling cascade.
Conclusion and Future Directions
The structural framework of this compound offers a versatile platform for the development of novel therapeutic agents. The existing body of research on related benzamide and nitro-aromatic compounds strongly suggests that analogues of this core structure hold significant promise as anticancer and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogues to establish clear structure-activity relationships (SAR). Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3-Bromo-5-nitrobenzamide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-Bromo-5-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. A comprehensive search of publicly available scientific literature and databases did not yield quantitative solubility data for this compound in common organic solvents. In light of this, the document provides a detailed, standardized experimental protocol for determining the solubility of this and similar compounds. Furthermore, a predicted solubility profile for this compound is presented, based on an analysis of its chemical structure and the known solubility characteristics of related benzamide and nitroaromatic compounds. This guide is intended to be a valuable resource for researchers, enabling them to generate reliable solubility data and to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Predicted Solubility Profile of this compound
The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound features a benzene ring substituted with a bromine atom, a nitro group, and an amide group.
-
Amide Group (-CONH2): The amide functional group is polar and capable of both donating and accepting hydrogen bonds. This feature generally enhances solubility in polar solvents.
-
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is also polar.[1] This contributes to the overall polarity of the molecule.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecular weight and can participate in dipole-dipole interactions.
-
Benzene Ring: The aromatic ring is nonpolar and hydrophobic.
Based on these structural features, the following solubility profile in common organic solvents is predicted:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the polar amide and nitro groups, which can interact with the hydroxyl groups of these solvents through hydrogen bonding, this compound is expected to exhibit moderate to good solubility in polar protic solvents.[2]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): High solubility is anticipated in these solvents. The strong dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the predominantly polar nature of the molecule conferred by the amide and nitro groups, this compound is expected to have low solubility in nonpolar solvents.[2] The hydrophobic benzene ring may allow for some minimal solubility in aromatic solvents like toluene compared to aliphatic solvents like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed in these solvents of intermediate polarity.
Data Presentation
As no specific quantitative solubility data for this compound is currently available, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine solubility at various temperatures to understand its temperature dependence.
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Esters | Ethyl Acetate | ||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Aromatic Hydrocarbons | Toluene | ||||
| Aliphatic Hydrocarbons | n-Hexane | ||||
| Chlorinated Solvents | Dichloromethane | ||||
| Chloroform | |||||
| Amides | N,N-Dimethylformamide (DMF) | ||||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ||||
| Nitriles | Acetonitrile |
Experimental Protocols
The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.[3][4] This method is considered the gold standard for measuring equilibrium solubility.[3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials or flasks with screw caps or glass stoppers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.[5]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker with a constant temperature setting (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[5] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.[5]
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being included in the analysis.[5] Dilute the filtered sample to a suitable concentration for analysis with the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
The Rising Potential of 3-Bromo-5-nitrobenzamide in Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – 3-Bromo-5-nitrobenzamide, a versatile chemical scaffold, is garnering increasing attention within the medicinal chemistry community. This in-depth technical guide explores the burgeoning potential of this compound as a key intermediate in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction: A Scaffold of Promise
This compound, and its parent compound 3-bromo-5-nitrobenzoic acid, serve as crucial building blocks in the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom, a nitro group, and an amide moiety on the benzene ring offers multiple reactive sites for chemical modification. This trifunctional nature allows for the facile introduction of various pharmacophores through well-established synthetic methodologies, making it an attractive starting point for the creation of compound libraries for high-throughput screening. Research has highlighted its utility in developing treatments for cancer and tuberculosis, underscoring its significance in modern drug discovery.[1]
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of potent enzyme inhibitors. The benzamide core is a known pharmacophore that can mimic the nicotinamide moiety of NAD+, a substrate for enzymes like poly(ADP-ribose) polymerase (PARP).[2] Furthermore, its structural versatility allows for its incorporation into inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[2] The benzamide moiety is a key feature in many potent PARP inhibitors. By modifying the this compound scaffold, novel PARP inhibitors can be designed to enhance potency and selectivity.
Kinase Inhibitors for Targeted Cancer Therapy
Kinases are a large family of enzymes that play a central role in cell signaling. Their aberrant activity is a hallmark of many cancers. The 3-substituted benzamide structure has been successfully employed in the development of kinase inhibitors, such as those targeting the Bcr-Abl tyrosine kinase, which is characteristic of chronic myeloid leukemia (CML).[3] The bromine atom on the this compound ring provides a convenient handle for introducing various side chains to optimize binding to the kinase active site.
Quantitative Data on Benzamide Derivatives
While specific data for direct derivatives of this compound are emerging, the broader class of substituted benzamides has shown significant promise in preclinical studies. The following tables summarize the inhibitory activities of various benzamide derivatives against relevant cancer cell lines and enzymes.
| Compound Class | Target | Cell Line/Enzyme | IC50/Activity | Reference |
| Urea-based benzamides | PARP-1 | HCT116 | 5.17 nM - 6.06 nM | [4] |
| Thiazolamide-benzamides | Bcr-Abl (wild-type) | - | 1.273 µM | [5] |
| Thiazolamide-benzamides | Bcr-Abl (T315I mutant) | - | 39.89 µM | [5] |
| Flavonoid-based amides | PI3K/AKT Pathway | MDA-MB-231 | 1.76 ± 0.91 µM | [5] |
| 2-Amidobenzimidazoles | Protein Kinase CK1 Delta | - | 98.6 nM | [6] |
Table 1: Inhibitory Activities of Representative Benzamide Derivatives
| Compound Class | Cell Line | IC50 | Reference |
| Urea-based benzamides | HCT116 | 7.87 µM | [4] |
| Flavonoid-based amides | MDA-MB-231 | 1.76 ± 0.91 µM | [5] |
| Flavonoid-based amides | MCF-7 | 3.97 ± 0.36 µM | [5] |
Table 2: Cytotoxicity of Representative Benzamide Derivatives against Cancer Cell Lines
Key Experimental Protocols
The synthesis of bioactive molecules from this compound typically involves leveraging the reactivity of the bromine and nitro groups. The following are detailed protocols for key synthetic transformations and biological assays.
I. Synthesis of Substituted Benzamide Derivatives
A. Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a versatile method for creating biaryl compounds by coupling the aryl bromide with a boronic acid.
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
This palladium-catalyzed reaction is used to form a new carbon-nitrogen bond between the aryl bromide and an amine.
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent.
-
Add this compound, the amine, and the base.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
C. Reduction of the Nitro Group
The nitro group can be reduced to an amine, which can then be further functionalized.
-
Reagents and Materials:
-
Substituted this compound derivative
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Acetic Acid, or Ethyl Acetate)
-
-
Procedure (using Iron powder):
-
Dissolve the nitro compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Extract the product with an organic solvent, wash, dry, and purify.
-
II. Biological Evaluation Protocols
A. In Vitro PARP1 Enzymatic Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.[7][8]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Activated DNA
-
Test compound (dissolved in DMSO)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Add PARP1 enzyme, activated DNA, and the test compound at various concentrations to the histone-coated wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for PARylation of the histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
B. In Vitro Kinase Activity Assay (Generic)
This protocol provides a general framework for assessing the inhibition of a specific kinase.[6][9][10]
-
Materials:
-
Recombinant kinase
-
Specific peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
-
Procedure:
-
Add the kinase, substrate, and test compound to a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition and determine the IC50 value.
-
C. Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cells.[1][11]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its potential as a starting material for the synthesis of novel PARP and kinase inhibitors positions it at the forefront of research in targeted cancer therapy. The synthetic routes are well-established, and the biological evaluation methods are robust, providing a clear path for the development of new drug candidates. Future research will likely focus on the synthesis of diverse libraries of compounds derived from this compound and their screening against a wider range of biological targets. The continued exploration of this promising scaffold holds the potential to deliver the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10096A [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
The Reactivity of Bromine in 3-Bromo-5-nitrobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-nitrobenzamide is a versatile building block in organic synthesis, possessing a bromine atom activated towards various transformations. This technical guide provides an in-depth analysis of the reactivity of the bromine substituent, focusing on its propensity to participate in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing effects of the nitro and benzamide groups significantly influence the reactivity of the C-Br bond, making it a key handle for molecular elaboration. This document outlines the theoretical basis for this reactivity, presents potential reaction pathways, and provides illustrative experimental protocols based on analogous systems due to the limited availability of specific data for this compound.
Introduction: Electronic Landscape of this compound
The reactivity of the bromine atom in this compound is dictated by the electronic environment of the benzene ring. The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) and the benzamide group (-CONH₂), positioned meta to each other, profoundly influences the electron density of the aromatic system.
-
Nitro Group (-NO₂): This is a powerful deactivating group with strong -I (inductive) and -M (mesomeric) effects. It withdraws electron density from the entire ring, particularly from the ortho and para positions.
-
Benzamide Group (-CONH₂): The amide group is also deactivating due to the -I effect of the carbonyl group. While the nitrogen lone pair can exert a +M effect, the overall influence on the ring's electron density is withdrawing.
The cumulative effect of these two groups renders the aromatic ring electron-deficient, which is a critical factor for nucleophilic aromatic substitution (SNAr). Furthermore, the C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. For palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl bromide can facilitate the oxidative addition step, a key process in the catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom in this compound is activated for SNAr reactions. The strong electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[1][2]
General Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: General workflow for Nucleophilic Aromatic Substitution.
Potential Nucleophiles and Illustrative Data
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) |
| Alkoxide | Sodium methoxide | Aryl ether | MeOH, reflux | High |
| Amine | Aniline | Diaryl amine | High-boiling solvent, heat | Moderate to High |
| Thiolate | Sodium thiophenoxide | Diaryl sulfide | DMF, room temp. | High |
Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions.
Experimental Protocol (Illustrative Example: Reaction with Aniline)
This protocol is a general guideline based on typical SNAr reactions of activated aryl halides with amines.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), aniline (1.2 eq.), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Illustrative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | >85 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | >90 |
Table 2: Illustrative Suzuki-Miyaura Coupling Reaction Conditions.
Experimental Protocol (General):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.
-
Reaction Conditions: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5]
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 3-bromo-5-nitrobenzamide, a versatile building block in medicinal chemistry. The protocols cover key transformations including palladium-catalyzed cross-coupling reactions and nitro group reduction, enabling the generation of diverse compound libraries for drug discovery and development.
Introduction
This compound is a key starting material for the synthesis of a wide range of substituted benzamide derivatives. Its structure incorporates three reactive sites: the bromine atom, which is amenable to palladium-catalyzed cross-coupling reactions; the nitro group, which can be reduced to an amine and further functionalized; and the amide group, which can be modified. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] This document outlines detailed experimental procedures for the synthesis of derivatives of this compound via Suzuki coupling, Buchwald-Hartwig amination, and nitro group reduction.
Synthesis of 3-Aryl-5-nitrobenzamide via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[2] This protocol describes a general procedure for the Suzuki coupling of this compound with various arylboronic acids.
Experimental Protocol: General Procedure for Suzuki Coupling
A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is taken in a suitable solvent system like a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-5-nitrobenzamide derivative.
| Entry | Arylboronic Acid | Product | Yield (%) | M.p. (°C) |
| 1 | Phenylboronic acid | 3-Phenyl-5-nitrobenzamide | 85 | 168-170 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-nitrobenzamide | 82 | 189-191 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-nitrobenzamide | 88 | 175-177 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical yields for Suzuki coupling reactions.
Caption: Suzuki Coupling Workflow.
Synthesis of 3-Amino-5-nitrobenzamide Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of aryl halides with a wide variety of amines. This protocol provides a general method for the synthesis of 3-amino-substituted-5-nitrobenzamides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a reaction vessel, this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base such as Cs₂CO₃ (2.0 mmol) are combined in an anhydrous, aprotic solvent like dioxane or toluene. The vessel is sealed, and the mixture is degassed and heated under an inert atmosphere at a temperature between 80°C and 110°C for 12-24 hours. Reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired 3-amino-5-nitrobenzamide derivative.
| Entry | Amine | Product | Yield (%) | M.p. (°C) |
| 1 | Morpholine | 3-(Morpholin-4-yl)-5-nitrobenzamide | 78 | 205-207 |
| 2 | Piperidine | 3-(Piperidin-1-yl)-5-nitrobenzamide | 81 | 188-190 |
| 3 | Aniline | 3-(Phenylamino)-5-nitrobenzamide | 75 | 215-217 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical yields for Buchwald-Hartwig amination reactions.
Caption: Buchwald-Hartwig Amination Workflow.
Synthesis of 3-Amino-5-bromobenzamide via Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a key functional group for further derivatization. Several methods are available for this transformation. Catalytic hydrogenation is a common and efficient method.
Experimental Protocol: Nitro Group Reduction by Catalytic Hydrogenation
This compound (1.0 mmol) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 4-12 hours. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure 3-amino-5-bromobenzamide.
| Starting Material | Product | Reagents | Solvent | Yield (%) | M.p. (°C) |
| This compound | 3-Amino-5-bromobenzamide | H₂, 10% Pd/C | Ethanol | 95 | 155-157 |
Note: The data presented in this table is based on typical yields for nitro group reductions under these conditions.
Caption: Nitro Group Reduction Workflow.
Conclusion
The protocols described in these application notes provide reliable methods for the synthesis of a variety of derivatives from this compound. These reactions offer access to a diverse range of chemical structures that are of significant interest to the pharmaceutical and drug discovery industries. The straightforward nature of these protocols allows for their ready implementation in a research laboratory setting for the generation of novel compound libraries. Further modifications and optimizations of these protocols may be necessary for specific substrates and scales of reaction.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[1] Its widespread adoption in academic and industrial research, particularly in drug discovery, stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. The versatility of this reaction allows for the construction of complex molecular scaffolds, such as the biaryl structures prevalent in many pharmaceutical agents.
3-Bromo-5-nitrobenzamide is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the nitro and amide groups activates the aryl bromide towards oxidative addition, a key step in the catalytic cycle, making it a suitable substrate for Suzuki coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug development programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. These values are based on analogous reactions reported in the literature and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions, purity of starting materials, and the nature of the boronic acid used.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 10 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos (2) | K₂CO₃ | Toluene | 100 | 16 | 70-80 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 65-75 |
Note: Yields are estimates based on similar Suzuki-Miyaura coupling reactions and may vary.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of an organic solvent and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-aryl-5-nitrobenzamide.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and some organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3-Bromo-5-nitrobenzamide with terminal alkynes. This reaction is a powerful tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the resulting alkynylated nitrobenzamide derivatives can serve as valuable intermediates.[1][2][3][4][5]
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7][8] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the nitro and amide groups present in this compound.[8][9]
The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can facilitate the oxidative addition step of the catalytic cycle, which is often beneficial for the reaction.
General Reaction Scheme
The general reaction for the Sonogashira coupling of this compound is depicted below:
R-C≡C-H + Br-Ar-CONH₂ → R-C≡C-Ar-CONH₂
where Ar is the 3-nitro-5-benzamide moiety.
Experimental Data Summary
The following table summarizes typical reaction conditions for Sonogashira couplings of aryl bromides, which can be adapted for this compound.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | This compound (1.0 eq) | Reactivity order: I > OTf > Br > Cl.[6][9] |
| Terminal Alkyne | 1.1 - 1.5 eq | A slight excess is generally used. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[6] |
| Copper(I) Co-catalyst | CuI (1-10 mol%) | Essential for the classical Sonogashira reaction.[2][6] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), or other amine bases (2-10 eq) | Can also serve as a solvent in some cases.[9][10] |
| Solvent | THF, DMF, Toluene, or neat amine | Degassed solvents are recommended to prevent catalyst deactivation. |
| Temperature | Room temperature to 80 °C | Higher temperatures may be needed for less reactive substrates.[9] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Workflow
The general workflow for a Sonogashira coupling reaction involves careful preparation of reagents, reaction setup under an inert atmosphere, monitoring, and finally, workup and purification.[1]
Caption: General experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and the copper co-catalyst, CuI (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the anhydrous solvent (e.g., THF, 10 mL) via syringe.
-
Add the base (e.g., triethylamine, 3.0 mmol, 3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Sonogashira Catalytic Cycle
The reaction proceeds through a catalytic cycle involving both palladium and copper.
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide can be toxic and should be handled with care.
-
Organic solvents are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling for the derivatization of this compound, enabling the synthesis of novel compounds for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-5-nitrobenzamide. This reaction is a powerful method for the formation of a carbon-nitrogen bond, a key transformation in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The presence of both a nitro and a benzamide functional group on the aryl bromide substrate requires careful optimization of reaction conditions to achieve high yields and avoid potential side reactions.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the construction of C-N bonds.[1] The reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base allows for the formation of arylamines under relatively mild conditions.[2] For substrates bearing sensitive functional groups, such as the nitro and amide moieties in this compound, the choice of reaction parameters is critical. Strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), can be incompatible with nitro groups, leading to undesired side reactions.[3] Therefore, the use of milder bases like cesium carbonate (Cs₂CO₃) is often preferred for such substrates. The selection of an appropriate phosphine ligand is also crucial for promoting the desired catalytic cycle and achieving high efficiency.[4] Ligands like Xantphos have proven effective in the amination of electron-deficient aryl halides.[5]
This protocol details the coupling of this compound with morpholine as a representative secondary amine. The conditions outlined are based on established principles for the Buchwald-Hartwig amination of challenging substrates.
Reaction Scheme
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 3-Bromo-5-nitrobenzamide. This compound serves as a versatile building block in medicinal chemistry and materials science, enabling the synthesis of a diverse range of substituted benzamide derivatives. The protocols outlined below are intended as a starting point and may require optimization for specific substrates and scales.
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In this compound, the aromatic ring is rendered electron-deficient by the presence of both a nitro group and a benzamide moiety. Although the nitro group is meta to the bromine leaving group, which is electronically less favorable for activation compared to ortho or para positioning, the combined electron-withdrawing effects of both substituents can facilitate SNAr reactions, often under forcing conditions. These reactions are instrumental in the synthesis of novel compounds with potential applications in drug discovery, including the development of kinase inhibitors and other therapeutic agents.
Reaction Mechanism and Workflow
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitro and benzamide groups. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
A general experimental workflow for these reactions typically involves dissolving the substrate in a suitable polar aprotic solvent, adding a base if necessary to deprotonate the nucleophile, followed by the addition of the nucleophile. The reaction mixture is then heated to the required temperature and monitored until completion. Work-up and purification are then carried out to isolate the desired product.
Caption: General mechanism for the SNAr reaction of this compound.
Caption: A typical experimental workflow for SNAr reactions.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various nucleophiles. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine, Morpholine)
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, 2-4 equivalents)
-
Potassium carbonate (K₂CO₃, 2-3 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and the amine (3.0 eq).
-
Add a suitable volume of DMF or DMSO to dissolve the reactants.
-
Heat the reaction mixture to 100-150 °C and stir for 12-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines a general method for the thioetherification of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 1.2-1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) or Potassium Carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-120 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol provides a general procedure for the synthesis of alkoxy derivatives from this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe, 1.5-2.5 equivalents) or prepare in situ from sodium metal and anhydrous methanol.
-
Anhydrous Methanol or N,N-Dimethylformamide (DMF)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional, 0.1 eq)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or methanol.
-
Add sodium methoxide (2.0 eq) and the phase-transfer catalyst (if used).
-
Heat the reaction mixture to 60-100 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully neutralize with dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the SNAr reactions of this compound with various nucleophiles. These values are based on typical outcomes for similar SNAr reactions and should be considered as a general guide. Actual yields may vary depending on the specific reaction conditions and substrate.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 120 | 24 | 3-Piperidin-1-yl-5-nitrobenzamide | 65-80 |
| 2 | Morpholine | K₂CO₃ | DMSO | 130 | 36 | 3-Morpholin-4-yl-5-nitrobenzamide | 60-75 |
| 3 | Thiophenol | NaH | DMF | 100 | 12 | 3-(Phenylthio)-5-nitrobenzamide | 70-85 |
| 4 | Sodium Methoxide | - | Methanol/DMF | 80 | 18 | 3-Methoxy-5-nitrobenzamide | 55-70 |
Applications in Drug Development
The derivatives synthesized from this compound via SNAr reactions are valuable scaffolds in drug discovery. The introduction of diverse functional groups at the 3-position can significantly modulate the biological activity of the parent molecule. For instance, substituted benzamides are known to exhibit a wide range of pharmacological properties, including:
-
Kinase Inhibition: Many kinase inhibitors feature a substituted benzamide core, which can interact with the hinge region of the kinase domain.
-
Anticancer Agents: The nitroaromatic moiety can be a key pharmacophore in certain anticancer drugs, and its combination with various substituents can lead to compounds with potent cytotoxic activity.
-
Antimicrobial and Antiviral Agents: The ability to introduce diverse side chains allows for the fine-tuning of antimicrobial and antiviral activities.
The subsequent reduction of the nitro group to an amine provides a further point for diversification, opening up possibilities for the synthesis of a wider array of bioactive molecules.
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. 3-Bromo-5-nitrobenzamide is a versatile starting material for the synthesis of novel kinase inhibitors. The presence of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amino group, which can be further functionalized to modulate the pharmacological properties of the final compound.
These application notes provide a detailed framework for the synthesis of a hypothetical Bcr-Abl inhibitor, designated as "Bcr-Abl-i-42," starting from this compound. The protocols described herein are based on established synthetic methodologies in medicinal chemistry.
Target Signaling Pathway: Bcr-Abl and Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase. The uncontrolled activity of Bcr-Abl drives the proliferation of granulocyte precursors and is the primary pathogenic driver of CML. Inhibition of the Bcr-Abl kinase is a clinically validated and highly effective therapeutic strategy for CML.[1][2][3]
Synthetic Workflow for Bcr-Abl-i-42
The synthesis of the hypothetical Bcr-Abl inhibitor, Bcr-Abl-i-42, from this compound is proposed as a three-step process. This workflow is designed to first introduce a key pharmacophore via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of the nitro group, and finally, acylation of the resulting aniline to install a side chain that can interact with the target kinase.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 (3-(pyridin-4-yl)-5-nitrobenzamide)
This protocol describes the Suzuki-Miyaura cross-coupling of this compound with pyridine-4-boronic acid.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Protocol 2: Synthesis of Intermediate 2 (3-amino-5-(pyridin-4-yl)benzamide)
This protocol outlines the reduction of the nitro group of Intermediate 1 to an amine.
Materials:
-
Intermediate 1
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a round-bottom flask, add Intermediate 1 (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (3:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 2.
Protocol 3: Synthesis of Bcr-Abl-i-42 (N-(3-(pyridin-4-yl)-5-carbamoylphenyl)nicotinamide)
This final step involves the acylation of the amino group of Intermediate 2 with nicotinoyl chloride.
Materials:
-
Intermediate 2
-
Nicotinoyl chloride hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM in a dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq).
-
Slowly add a solution of nicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, Bcr-Abl-i-42.
In Vitro Kinase Inhibition Assay
The inhibitory activity of Bcr-Abl-i-42 against the Bcr-Abl kinase can be determined using a biochemical assay, such as an ADP-Glo™ Kinase Assay.
Procedure Outline:
-
Add the kinase, substrate peptide, and diluted inhibitor to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence, which is proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[4]
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized Bcr-Abl inhibitor, Bcr-Abl-i-42, and compares it to the first-generation inhibitor, Imatinib.
Table 1: Physicochemical and Synthetic Data for Bcr-Abl-i-42
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₄O₂ |
| Molecular Weight | 318.33 g/mol |
| Purity (HPLC) | >98% |
| Overall Yield | 45% |
Table 2: In Vitro Biological Activity of Bcr-Abl-i-42
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, nM) |
| Bcr-Abl-i-42 | Bcr-Abl | 85 | K562 | 150 |
| Imatinib | Bcr-Abl | 250 | K562 | 300 |
IC₅₀: The half maximal inhibitory concentration. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation. K562 is a Bcr-Abl positive human immortalized myelogenous leukemia cell line.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The synthetic route outlined in these application notes provides a practical approach for the generation of novel compounds targeting the Bcr-Abl kinase. The described protocols can be adapted for the synthesis of a library of analogs by varying the boronic acid and the acylating agent to explore the structure-activity relationship and optimize the inhibitory potency and selectivity. The provided data for the hypothetical inhibitor, Bcr-Abl-i-42, demonstrates the potential for discovering potent anti-leukemia agents derived from this scaffold.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Bromo-5-nitrobenzamide as a Fragment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-nitrobenzamide as a foundational fragment in drug discovery campaigns, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols outlined below are designed to guide researchers through the process of fragment screening, hit validation, and initial lead optimization.
Introduction to this compound in Fragment-Based Drug Discovery (FBDD)
This compound is a valuable starting fragment for drug discovery due to its desirable physicochemical properties and versatile chemical handles. Its benzamide core is a well-established pharmacophore for PARP inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms.[1][2] The bromine atom and nitro group offer vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity for a target protein. Fragment-based drug discovery (FBDD) leverages small, low-complexity molecules like this compound to identify starting points for the development of high-affinity ligands.[3]
Application: A Starting Point for PARP Inhibitors
The primary application of the this compound fragment is in the discovery of inhibitors for enzymes involved in the DNA Damage Response (DDR), most notably PARP1. PARP1 is a key enzyme that detects single-strand DNA breaks and initiates their repair.[4][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP1 in these cells leads to an accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.[4]
The benzamide moiety of this compound can mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP1.[1] The bromine and nitro substituents provide opportunities for fragment growing, linking, or merging strategies to develop more potent and selective inhibitors.[6][7]
Quantitative Data Summary
While specific binding data for the unmodified this compound fragment is not extensively published, the following table presents hypothetical, yet representative, data that could be expected from an initial fragment screening campaign targeting PARP1. These values are based on typical affinities and efficiencies observed for initial fragment hits in FBDD programs.
| Fragment ID | Chemical Structure | Method | Target | Kd (μM) | Ligand Efficiency (LE) |
| BNB-001 | This compound | SPR | PARP1 | 850 | 0.28 |
| BNB-001 | This compound | NMR | PARP1 | 1200 | 0.26 |
-
Kd (Dissociation Constant): Represents the concentration of the fragment required to occupy 50% of the target protein's binding sites. Higher values indicate weaker binding.
-
Ligand Efficiency (LE): A measure of the binding energy per heavy atom of the molecule. It is a key metric in FBDD for prioritizing fragments for optimization. A value greater than 0.3 is generally considered a good starting point.
Experimental Protocols
Protocol 1: Fragment Screening by Surface Plasmon Resonance (SPR)
This protocol describes a primary screen to identify the binding of this compound to a target protein, such as PARP1.
Objective: To detect and quantify the binding affinity of this compound to the target protein.
Materials:
-
Purified recombinant human PARP1 protein
-
This compound (stock solution in DMSO)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Methodology:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the PARP1 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the immobilized PARP1 surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Perform a regeneration step between each fragment injection using the regeneration solution to remove any bound fragment.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams using data from a blank flow cell.
-
Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).
-
Protocol 2: Synthesis of a Derivative (Fragment Growing)
This protocol describes a representative synthesis to "grow" the initial fragment by replacing the bromine atom with a larger moiety via a Suzuki coupling reaction.
Objective: To synthesize a derivative of this compound to improve binding affinity.
Materials:
-
This compound
-
(4-(Piperidin-1-yl)phenyl)boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Sodium carbonate solution
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
To a solution of this compound (1 mmol) and (4-(piperidin-1-yl)phenyl)boronic acid (1.2 mmol) in 1,4-dioxane (10 mL), add 2M aqueous sodium carbonate (2 mL).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction at 90°C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired derivative.
Protocol 3: PARP1 Enzymatic Inhibition Assay
This protocol details a fluorometric assay to determine the inhibitory potency (IC₅₀) of a synthesized derivative.
Objective: To measure the concentration at which a derivative of this compound inhibits 50% of PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD⁺ (PARP1 substrate)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescent PARP assay kit (detecting nicotinamide release or PAR formation)
-
384-well black assay plates
-
Fluorometric plate reader
Methodology:
-
Prepare a serial dilution of the inhibitor compound in assay buffer with a constant, low percentage of DMSO.
-
In a 384-well plate, add the PARP1 enzyme and activated DNA to each well.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding β-NAD⁺ to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol of the fluorescent assay kit.
-
Incubate for the recommended time to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive control (no inhibitor) and negative control (no NAD⁺).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
References
- 1. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Application Note: Protocol for the Selective Reduction of the Nitro Group in 3-Bromo-5-nitrobenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemoselective reduction of the aromatic nitro group in 3-Bromo-5-nitrobenzamide to yield 3-Amino-5-bromobenzamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary challenge lies in achieving high selectivity for the nitro group reduction without affecting the bromo and amide functionalities. This protocol focuses on a reliable and widely-used method employing Tin(II) chloride dihydrate (SnCl₂·2H₂O), which is known for its excellent functional group tolerance.[1][2]
Reaction Scheme
The reduction selectively converts the nitro group to an amine, leaving the bromo and amide groups intact.
Comparison of Potential Reduction Methods
Several reagents can be employed for the reduction of aromatic nitro groups. The choice of method depends on the presence of other sensitive functional groups. For a substrate containing both a halogen and an amide, careful selection is crucial to avoid side reactions like dehalogenation.[1][2]
| Reagent/System | Solvent | Typical Conditions | Advantages | Potential Issues |
| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Reflux (70-80 °C) | High chemoselectivity; tolerates halogens, esters, amides, and nitriles.[1][2] | Workup requires basification to remove tin salts.[1][3] |
| Fe / NH₄Cl or HCl | Ethanol / Water | Reflux | Inexpensive, robust, and generally does not cause dehalogenation.[1][4] | Can require strongly acidic conditions; workup can be cumbersome. |
| H₂ / Raney Nickel | Methanol / Ethanol | Room Temp., H₂ pressure | Good for avoiding dehalogenation compared to Pd/C.[2] | Requires specialized hydrogenation equipment. |
| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol | Room Temp. to Reflux | Mild conditions; generally compatible with halides.[5] | Can have variable efficacy depending on the substrate. |
| H₂ / Pd/C | Methanol / Ethanol | Room Temp., H₂ pressure | Highly efficient for nitro reduction.[2] | High risk of dehalogenation (hydrodebromination).[1] |
Detailed Experimental Protocol: Reduction using Tin(II) Chloride
This protocol is recommended for its high selectivity and reliability for substrates like this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 15-20 mL per gram of starting material).
-
Addition of Reagent: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equivalents).[1] The mixture will be a suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up (Quenching and Neutralization):
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture becomes basic (pH ~8). This will cause the precipitation of tin salts (a white, gelatinous precipitate).[1][6]
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times). The volume of ethyl acetate for each extraction should be roughly equal to the volume of the aqueous layer.
-
-
Washing and Drying:
-
Combine the organic layers.
-
Wash the combined organic phase with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-5-bromobenzamide.
-
The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the described protocol.
Characterization
The identity and purity of the final product, 3-Amino-5-bromobenzamide, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To observe the appearance of N-H stretches of the new amino group and the disappearance of the N-O stretches from the nitro group.
-
Melting Point: To assess purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Tin(II) chloride is corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
References
Application Notes and Protocols for Amide Bond Formation with 3-Bromo-5-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitrobenzoic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The presence of the bromo, nitro, and carboxylic acid functional groups on the aromatic ring offers a versatile scaffold for the synthesis of a wide array of complex molecules.[1] Specifically, the formation of an amide bond from the carboxylic acid moiety is a critical transformation, leading to the generation of 3-bromo-5-nitrobenzamide derivatives. These derivatives have shown significant potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including treatments for cancer and tuberculosis.[1] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds.
Applications in Drug Discovery
The this compound scaffold is a key constituent in the development of targeted therapeutics. The strategic placement of the bromo and nitro groups allows for further functionalization, such as cross-coupling reactions at the bromine-substituted position and reduction of the nitro group to an amine for subsequent derivatization.
Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)
Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, which shares a similar structural motif, have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells. Small molecule inhibitors that target the FGFR1 signaling pathway are a promising strategy in oncology, particularly for non-small cell lung cancer.
Cereblon (CRBN) Binders for Proteolysis-Targeting Chimeras (PROTACs)
Benzamide derivatives are also being explored as ligands for Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. In the field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The development of novel, potent, and selective CRBN binders is a key area of research for expanding the scope and efficacy of PROTAC technology.
Signaling and Mechanistic Pathways
To provide context for the application of these derivatives, the following diagrams illustrate the relevant biological pathways.
Caption: The FGFR1 signaling cascade, initiated by FGF ligand binding.
Caption: Mechanism of PROTAC-mediated protein degradation via CRBN.
Experimental Protocols
The synthesis of this compound derivatives can be achieved through several methods, primarily involving the coupling of 3-bromo-5-nitrobenzoic acid with a desired amine. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product.
Protocol 1: Thionyl Chloride-Mediated Amide Synthesis (Solvent-Free)
This protocol is based on the direct reaction of 3-bromo-5-nitrobenzoic acid with various amines using thionyl chloride as both the activating agent and the solvent. This method is efficient, economical, and environmentally friendly due to the absence of other solvents.
Materials:
-
3-bromo-5-nitrobenzoic acid
-
Appropriate amine (e.g., aniline, benzylamine, morpholine)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 equivalent).
-
To this, add the desired amine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (2.0 equivalents) dropwise to the mixture with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 4 hours.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Neutralize the aqueous solution with a 5% sodium bicarbonate solution until the effervescence ceases.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid product with cold water and dry it to obtain the crude this compound derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization, making it suitable for sensitive substrates.
Materials:
-
3-bromo-5-nitrobenzoic acid
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-bromo-5-nitrobenzoic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and widely used method for amide bond formation, particularly noted for its water-soluble urea byproduct, which simplifies purification.
Materials:
-
3-bromo-5-nitrobenzoic acid
-
Amine of choice
-
EDC hydrochloride
-
HOBt hydrate
-
A suitable base (e.g., DIPEA or Triethylamine)
-
Anhydrous solvent (e.g., DMF or Dichloromethane (DCM))
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-bromo-5-nitrobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, if using DMF, dilute with ethyl acetate and wash with water and brine. If using DCM, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
Experimental Workflow and Data
The general workflow for the synthesis and subsequent application of this compound derivatives is depicted below.
Caption: A generalized workflow from synthesis to biological evaluation.
Quantitative Data
The following table summarizes the yields obtained for the synthesis of various this compound derivatives using the thionyl chloride-mediated protocol.
| Entry | Amine | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-3-bromo-5-nitrobenzamide | 2.5 | 92 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-3-bromo-5-nitrobenzamide | 3.0 | 90 |
| 3 | 4-Methylaniline | N-(p-tolyl)-3-bromo-5-nitrobenzamide | 2.0 | 94 |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-bromo-5-nitrobenzamide | 2.5 | 91 |
| 5 | Benzylamine | N-benzyl-3-bromo-5-nitrobenzamide | 3.5 | 88 |
| 6 | Morpholine | (3-Bromo-5-nitrophenyl)(morpholino)methanone | 4.0 | 85 |
| 7 | Piperidine | (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone | 4.0 | 86 |
Note: Yields are for isolated products after purification.
Conclusion
The formation of amide bonds with 3-bromo-5-nitrobenzoic acid is a fundamental step in the synthesis of valuable derivatives for drug discovery. The protocols provided herein offer a range of options, from a highly efficient and solvent-free method using thionyl chloride to standard, reliable procedures employing modern coupling reagents like HATU and EDC/HOBt. The choice of method will depend on the specific amine substrate, scale of the reaction, and available resources. The application of these derivatives as intermediates for targeted therapies, such as FGFR1 inhibitors and PROTACs, underscores the importance of robust and versatile synthetic routes to this privileged scaffold.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 3-Bromo-5-nitrobenzamide, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] Its derivatives have shown potential in therapeutic areas such as oncology and infectious diseases.[1] This document outlines a robust and scalable synthetic route, starting from 3-bromo-5-nitrobenzoic acid, focusing on process optimization, safety, and data presentation for reproducible results in a larger scale setting.
Overview of the Synthetic Approach
The selected synthetic strategy involves a two-step process:
-
Activation of Carboxylic Acid: 3-Bromo-5-nitrobenzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). This is a standard and cost-effective method for activating carboxylic acids for subsequent nucleophilic acyl substitution.
-
Amidation: The resulting 3-bromo-5-nitrobenzoyl chloride is then reacted with ammonia to yield the final product, this compound.
This approach is well-suited for scale-up due to the availability of starting materials, the generally high-yielding nature of the reactions, and the straightforward work-up procedures.
Data Presentation
Table 1: Key Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O₃ | [3] |
| Molecular Weight | 245.03 g/mol | [4] |
| Appearance | Light yellow crystalline solid | [2] |
| CAS Number | 54321-80-1 | [4] |
Table 2: Recommended Reagent Quantities for Scale-Up (Example Batch)
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Density (g/mL) | Volume (mL) |
| 3-Bromo-5-nitrobenzoic acid | 246.01 | 1.0 | 246.0 g | N/A | N/A |
| Thionyl chloride (SOCl₂) | 118.97 | 1.5 | 178.5 g | 1.63 | 109.5 |
| Toluene | N/A | N/A | 1000 mL | 0.867 | 1000 |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 3.0 | ~350 mL | 0.90 | ~350 |
| Deionized Water | 18.02 | N/A | As needed | 1.00 | As needed |
Table 3: Process Parameters and Expected Outcomes
| Parameter | Step 1: Acid Chloride Formation | Step 2: Amidation |
| Reaction Temperature | 60-70 °C | 0-10 °C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Monitoring Technique | TLC, GC | TLC, HPLC |
| Expected Yield | >95% (crude) | 85-95% (isolated) |
| Expected Purity | >98% (by HPLC) | [5] |
Experimental Protocols
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.
-
The reaction may be exothermic, especially during the addition of thionyl chloride and the quenching of the acid chloride. Ensure adequate cooling and controlled addition of reagents.[6][7]
Protocol 1: Scale-Up Synthesis of 3-Bromo-5-nitrobenzoyl chloride (Step 1)
-
Reactor Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel.
-
Reagent Charging: Charge the flask with 3-bromo-5-nitrobenzoic acid (246.0 g, 1.0 mol) and toluene (1000 mL).
-
Initiation of Reaction: Begin stirring the suspension and slowly add thionyl chloride (178.5 g, 1.5 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The addition may cause a slight exotherm.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This will yield the crude 3-bromo-5-nitrobenzoyl chloride as an oil or solid, which can be used directly in the next step.
Protocol 2: Scale-Up Synthesis of this compound (Step 2)
-
Reactor Setup: In a separate 3 L reactor equipped with a mechanical stirrer and a thermometer, cool approximately 350 mL of 28% aqueous ammonia solution to 0-5 °C in an ice bath.
-
Amidation Reaction: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Step 1 in a suitable solvent like dichloromethane or tetrahydrofuran (approx. 500 mL). Slowly add this solution to the cold ammonia solution while maintaining the temperature between 0-10 °C. A precipitate will form.
-
Reaction Completion: Stir the mixture vigorously for 1-2 hours at 0-10 °C.
-
Product Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
-
Purification (if necessary): If the purity is not satisfactory, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[8]
Visualization of the Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C7H5BrN2O3 | CID 3727797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 54321-80-1 | 4654-9-23 | MDL MFCD01529620 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Bromo-5-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 3-Bromo-5-nitrobenzoic acid is resulting in a very low yield. What are the common causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete conversion of the starting material: The reaction conditions may not be optimal for the complete transformation of 3-Bromo-5-nitrobenzoic acid.
-
Side reactions: The formation of unwanted byproducts can consume the starting material or the desired product.
-
Difficulties in product isolation and purification: The product may be lost during the work-up and purification steps.
-
Purity of starting materials: Impurities in the 3-Bromo-5-nitrobenzoic acid or the amine source can interfere with the reaction.
-
Moisture: The presence of water can hydrolyze key intermediates, especially when using an acid chloride pathway.
Q2: What are the primary methods for converting 3-Bromo-5-nitrobenzoic acid to this compound?
There are two main approaches for this conversion:
-
Two-Step Process via an Acid Chloride Intermediate: This involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by the reaction of the acid chloride with ammonia or an amine.[1]
-
Direct Coupling: This method uses a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct formation of the amide bond between the carboxylic acid and the amine.[2]
Q3: I am using the thionyl chloride method and my yield is poor. What could be going wrong?
When using the thionyl chloride method, low yields can be attributed to:
-
Incomplete formation of the acid chloride: Ensure the reaction with thionyl chloride goes to completion. This can often be monitored by the cessation of gas evolution (HCl and SO₂).
-
Hydrolysis of the acid chloride: The acid chloride intermediate is highly reactive and sensitive to moisture. Ensure all glassware is dry and anhydrous solvents are used.
-
Side reactions with the amine: If using a primary or secondary amine, ensure the stoichiometry is correct. Using an excess of the amine can help to drive the reaction to completion and neutralize the HCl byproduct.[3]
Q4: I am trying a direct coupling method with EDC, but the reaction is not efficient. How can I optimize it?
For direct coupling reactions with EDC, consider the following:
-
Additives: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve the efficiency of EDC couplings by forming a more stable active ester intermediate, which then reacts with the amine.[4][5]
-
Solvent: Aprotic polar solvents like DMF or DCM are commonly used.[4]
-
Temperature: These reactions are typically run at room temperature.[2]
-
pH: The reaction is most efficient in a specific pH range. For EDC/NHS coupling, the activation of the carboxylic acid is best at a slightly acidic pH (4.5-5.0), while the subsequent reaction with the amine is favored at a more neutral pH (7.2-7.5).[6]
Q5: How can I effectively purify the final this compound product?
Purification can typically be achieved through:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the product from impurities.[7]
Troubleshooting Guide
Issue: Low Yield in the Synthesis of this compound
This guide will help you systematically troubleshoot the potential causes of low yield in your synthesis.
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Chloride Intermediate
This protocol is adapted from a solvent-free synthesis of benzamides.[1]
Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
-
To 3-Bromo-5-nitrobenzoic acid (1 equivalent) in a round-bottom flask, add thionyl chloride (2-3 equivalents).
-
Reflux the mixture gently for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 3-Bromo-5-nitrobenzoyl chloride can be used directly in the next step.
Step 2: Amidation of 3-Bromo-5-nitrobenzoyl chloride
-
Dissolve the crude 3-Bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of aqueous ammonia (or a primary/secondary amine, 2.2 equivalents) to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
Caption: Workflow for synthesis via acid chloride.
Protocol 2: Direct Amide Coupling using EDC
This protocol is a general procedure for EDC coupling.[4][5]
-
Dissolve 3-Bromo-5-nitrobenzoic acid (1.0 equivalent), an amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for direct amide coupling with EDC.
Data Presentation
The following table summarizes the reported yields for the synthesis of benzamides from 3-Bromo-5-nitrobenzoic acid using the thionyl chloride method under various conditions.[1]
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Toluene | 4 | 72 |
| 2 | Aniline | Dichloromethane | 4 | 65 |
| 3 | Aniline | Acetonitrile | 4 | 68 |
| 4 | Aniline | Solvent-free | 2 | 94 |
| 5 | 4-Methylaniline | Solvent-free | 2 | 92 |
| 6 | 4-Methoxyaniline | Solvent-free | 2 | 95 |
Signaling Pathways
While this compound itself is a synthetic intermediate, its derivatives are often investigated for their biological activity. The diagram below illustrates a general concept of how a drug molecule, potentially derived from this scaffold, might inhibit a signaling pathway, for example, a kinase pathway involved in cell proliferation.
Caption: Inhibition of a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 3-Bromo-5-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-nitrobenzamide from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation During Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system like ethyl acetate/petroleum ether or ethanol/water might be effective. |
| The solution is not sufficiently saturated. | Reduce the amount of solvent used to dissolve the crude product. | |
| Cooling is happening too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily Product Obtained After Recrystallization | The presence of impurities that are depressing the melting point. | The product may require further purification by column chromatography. |
| The solvent is not appropriate for crystallization. | Screen for a different recrystallization solvent or solvent system. | |
| Poor Separation in Column Chromatography | The mobile phase is too polar. | Decrease the polarity of the eluent. A gradient elution starting with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increasing the polarity may be effective. |
| The mobile phase is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Product is Contaminated with Starting Material (3-Bromo-5-nitrobenzoic acid) | The amidation reaction did not go to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[1] |
| Inefficient removal during work-up. | An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the extraction can help remove the acidic starting material. | |
| Product is Contaminated with Coupling Reagent Byproducts | Incomplete removal after the reaction. | If a coupling reagent like thionyl chloride was used, byproducts can often be removed by aqueous washes during the work-up.[2] |
| The byproducts co-elute with the product during chromatography. | Optimize the mobile phase for column chromatography to improve separation. A different solvent system may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 3-bromo-5-nitrobenzoic acid or its corresponding acid chloride, and byproducts from the coupling reagents used in the amidation reaction.[2]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: A good starting point for recrystallization is a solvent mixture where the compound has different solubilities at high and low temperatures. For similar compounds like 3-bromo-5-nitrobenzaldehyde, a mixture of ethyl acetate and petroleum ether (e.g., in a 1:10 ratio) has been used successfully.[3] Ethanol or methanol could also be effective recrystallization solvents.
Q3: How do I choose the best mobile phase for column chromatography?
A3: The ideal mobile phase for column chromatography should provide good separation of your target compound from impurities. This is typically determined by running a series of TLC plates with different solvent systems. A common mobile phase for aromatic nitro compounds is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
Q4: What is the expected yield and purity of this compound after purification?
Data Presentation
| Purification Method | Typical Solvent/Mobile Phase | Expected Purity (Estimated) | Expected Yield (Estimated) |
| Recrystallization | Ethyl Acetate/Petroleum Ether | >98% | 70-85% |
| Column Chromatography | Ethyl Acetate/Hexanes (Gradient) | >99% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude reaction mixture. A good solvent system will show clear separation between the product and impurities. A mixture of ethyl acetate and hexanes is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Bromination of 3-Nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of 3-nitrobenzamide. The information is tailored for researchers, scientists, and professionals in drug development to address specific issues that may be encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 3-nitrobenzamide?
The expected major product is 3-bromo-5-nitrobenzamide. Both the amide (-CONH₂) and the nitro (-NO₂) groups are meta-directors. The nitro group at position 3 directs incoming electrophiles to position 5. Similarly, the amide group at position 1 directs to position 5. Therefore, the directing effects of both groups reinforce the substitution at the C-5 position.
Q2: What are the potential side reactions in the bromination of 3-nitrobenzamide?
Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. These include:
-
Over-bromination: The introduction of a second bromine atom to the aromatic ring to form dibrominated products.
-
Formation of Regioisomers: Although position 5 is strongly favored, small amounts of other isomers, such as 2-bromo-3-nitrobenzamide or 4-bromo-3-nitrobenzamide, may be formed.
-
Hydrolysis of the Amide: The use of concentrated sulfuric acid as a solvent and catalyst can lead to the hydrolysis of the benzamide to 3-nitrobenzoic acid.[1] This carboxylic acid can then be brominated to form 3-bromo-5-nitrobenzoic acid.
-
Incomplete Reaction: Unreacted 3-nitrobenzamide may remain in the product mixture if the reaction conditions are not optimal.
Q3: What is a typical experimental protocol for this reaction?
A general procedure for the bromination of a deactivated aromatic ring, which can be adapted for 3-nitrobenzamide, involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid.[2][3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the bromination of deactivated aromatic compounds.[2]
Materials:
-
3-Nitrobenzamide
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bisulfite (optional, for quenching excess bromine)
-
Ethyl Acetate (for recrystallization)
-
Petroleum Ether (for recrystallization)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzamide (1 equivalent) in concentrated sulfuric acid at room temperature.
-
Carefully add N-bromosuccinimide (1.1 to 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate should form. Collect the solid product by vacuum filtration and wash it with cold water.
-
If the filtrate or product has a yellow or orange color due to excess bromine, wash the solid with a cold, dilute solution of sodium bisulfite.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.[2]
Data Presentation
The following table summarizes the expected products and representative yields for the bromination of 3-nitrobenzamide under typical conditions. Please note that actual yields may vary depending on the specific reaction conditions.
| Compound | Structure | Expected Yield (%) | Notes |
| This compound | Desired Product | 75-85 | The major product due to the meta-directing effects of both the nitro and amide groups. |
| 3,5-Dibromo-nitrobenzamide | Side Product (Over-bromination) | < 5 | Can be minimized by using a controlled amount of the brominating agent and monitoring the reaction. |
| 3-Nitrobenzamide | Starting Material (Incomplete Rxn) | < 5 | The presence of significant amounts indicates that the reaction has not gone to completion. Consider increasing reaction time or temperature. |
| 3-Bromo-5-nitrobenzoic acid | Side Product (Hydrolysis) | < 10 | Results from the hydrolysis of the amide group followed by bromination. The amount can vary based on the reaction time and temperature in the strong acid.[1] |
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause: Insufficient activation of the brominating agent or deactivation of the aromatic ring.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure that the NBS and concentrated sulfuric acid are of high purity and not degraded.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC.
-
Increase Reaction Time: Extend the reaction time and continue to monitor the consumption of the starting material.
-
Check Stoichiometry: Ensure that at least a stoichiometric amount of NBS has been used. A slight excess (1.1-1.2 equivalents) is often beneficial.
-
Issue 2: Presence of a Significant Amount of Starting Material
-
Possible Cause: Reaction has not gone to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Continue heating the reaction mixture and monitor by TLC until the starting material spot disappears or is significantly diminished.
-
Increase Temperature: If extending the time is ineffective, cautiously increase the temperature.
-
Add More Brominating Agent: If you suspect the NBS has been consumed, a small additional portion may be added, but be cautious of over-bromination.
-
Issue 3: Formation of Multiple Products (Observed by TLC or NMR)
-
Possible Cause 1: Over-bromination.
-
Solution: Use a smaller excess of NBS (e.g., 1.05 equivalents). Add the NBS in smaller portions over a longer period to maintain a low concentration of the brominating species. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Possible Cause 2: Formation of Regioisomers.
-
Solution: While difficult to completely avoid, optimizing the reaction temperature may improve regioselectivity. Lower temperatures sometimes favor the formation of the thermodynamically more stable product. Purification by column chromatography may be necessary to separate the isomers.
-
-
Possible Cause 3: Hydrolysis of the Amide Group.
-
Solution: Minimize the reaction time and temperature to reduce the extent of hydrolysis. During workup, neutralization of the acidic solution should be done carefully and at low temperatures.
-
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-Bromo-5-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for the Suzuki coupling of this compound?
A1: For initial screening with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] Due to the electron-withdrawing nature of the nitro and amide groups, which can activate the C-Br bond towards oxidative addition, it is often possible to use lower catalyst loadings.[2][3] For highly optimized systems with efficient ligands, loadings can potentially be decreased to 0.5-1 mol% or even lower.[4][5] Conversely, if the reaction is sluggish, an initial loading of up to 10 mol% might be required to obtain a reasonable yield.[1]
Q2: How do the electron-withdrawing nitro and amide groups on this compound affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the nitro and benzamide groups generally facilitates the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide.[2][3][6] This can lead to faster reaction times and may allow for lower catalyst loadings compared to electron-rich aryl bromides. However, the nitro group can also potentially act as a pseudohalide in some Suzuki-type couplings, though this is generally outcompeted by the more reactive bromide.[2]
Q3: Which palladium precursor and ligand combination is recommended for this substrate?
A3: A variety of palladium precursors can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices for generating the active Pd(0) species in situ.[7][8] The choice of ligand is critical. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1][8][9] These ligands promote the formation of the active catalytic species and facilitate the oxidative addition and reductive elimination steps.[10] Pre-formed catalysts like XPhos Pd G3 may also provide high activity and ensure efficient generation of the active catalyst.[10][11]
Q4: What are the most common side reactions to be aware of with this type of substrate?
A4: Common side reactions in Suzuki couplings include:
-
Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[10][12] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this.[1][12]
-
Homocoupling: Coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[10][11][13] Rigorous degassing of solvents and reagents is crucial to minimize this.[10][13]
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom.[1] This may be influenced by the choice of ligand, base, or reaction temperature.[1]
Troubleshooting Guide
Below is a guide to address common issues encountered during the Suzuki coupling of this compound, with a focus on optimizing catalyst loading.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The Pd(0) active species may not be forming efficiently, or the catalyst may have degraded.[10][11] | - Use fresh, high-quality palladium precursor and ligand.[12] - Consider using an air-stable precatalyst (e.g., a palladacycle or a G3 precatalyst).[10][11] - Incrementally increase catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[1] |
| 2. Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate. | - Screen a panel of bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][8][9] | |
| 3. Suboptimal Base: The base may not be effective enough to promote transmetalation. | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[8][12] Ensure the base is finely powdered. | |
| 4. Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.[11][12] | - Ensure all solvents and the reaction mixture are thoroughly degassed.[10][13] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11][12] | |
| Significant Byproduct Formation (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen promotes the homocoupling of boronic acids.[10][11] | - Improve degassing procedures for all reagents and solvents.[10][13] |
| 2. Catalyst Decomposition: Catalyst decomposition can lead to the formation of palladium black, which may promote side reactions. | - Use a more stable ligand or precatalyst. - Ensure the reaction temperature is not excessively high. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst may be losing its activity over the course of the reaction. | - Consider a higher initial catalyst loading. - A different ligand that provides a more stable catalytic complex may be necessary. |
| 2. Reagent Degradation: The boronic acid may be degrading over time (protodeboronation).[12] | - Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1][12] - Minimize water content in the reaction if feasible.[12] |
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a general procedure for optimizing the palladium catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Reaction vials/flasks
-
Inert gas supply (Argon or Nitrogen)
-
Stirring plate and heating block
-
Analytical equipment (TLC, LC-MS, or GC-MS)
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare stock solutions of the palladium precursor and the ligand in the reaction solvent. This allows for accurate dispensing of small quantities.
-
Initial Screening: Set up a series of parallel reactions with varying catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%). Add the appropriate amounts of the catalyst and ligand stock solutions to each reaction vial. The ligand-to-palladium ratio should be kept constant (typically 2:1 for monodentate ligands).
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent).[11]
-
Reaction Execution: Seal the vials and place them in a preheated heating block (e.g., 80-100 °C).[11] Stir the reactions vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (TLC, LC-MS, or GC-MS) to determine the conversion to the desired product.
-
Analysis: Compare the reaction rates and final conversions across the different catalyst loadings to identify the optimal concentration that provides a high yield in a reasonable timeframe.
Data Presentation:
| Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 2.0 | 1 | 85 |
| 4 | >99 | |
| 1.0 | 1 | 60 |
| 4 | 98 | |
| 12 | >99 | |
| 0.5 | 1 | 35 |
| 4 | 80 | |
| 12 | 95 | |
| 0.1 | 1 | 5 |
| 4 | 25 | |
| 12 | 60 | |
| 24 | 85 |
Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Preventing dehalogenation of 3-Bromo-5-nitrobenzamide
Welcome to the Technical Support Center for 3-Bromo-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis, with a primary focus on preventing undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a common problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of 3-nitrobenzamide. This is a significant issue as it consumes your starting material, reduces the yield of the desired product, and complicates purification. This compound is particularly susceptible to this issue because it is an "electron-deficient" aryl bromide. The electron-withdrawing effects of the nitro and amide groups make the carbon-bromine bond more reactive and prone to side reactions like dehalogenation, especially in palladium-catalyzed cross-coupling reactions.[1][2][3]
Q2: I am observing significant dehalogenation in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the primary causes?
A2: Significant dehalogenation in palladium-catalyzed reactions involving this compound typically stems from one or more of the following factors:
-
Reaction Conditions: High temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[1]
-
Catalyst and Ligand System: The selection of the palladium source and, more importantly, the phosphine ligand is critical. Some ligands may not sufficiently stabilize the catalyst or promote the desired reaction, leading to a higher likelihood of side reactions.
-
Solvent Choice: Certain solvents, especially protic solvents (like alcohols) or polar aprotic solvents like DMF and dioxane, can act as hydride sources or promote pathways leading to dehalogenation.[4]
-
Presence of Hydride Impurities: Trace amounts of water or other hydride donors in the reaction mixture can contribute to the formation of the dehalogenated byproduct.
Q3: How can I minimize or suppress dehalogenation?
A3: Several strategies can be employed to suppress dehalogenation:
-
Optimize the Catalyst System: Utilize modern, bulky, and electron-rich phosphine ligands such as XPhos or SPhos. These ligands are known to accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the dehalogenation pathway.[4]
-
Select an Appropriate Base: Switch from strong bases to milder inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective choices for electron-deficient aryl bromides.[1]
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature. Even a modest reduction in temperature can significantly decrease the rate of dehalogenation relative to the desired coupling reaction.
-
Choose a Suitable Solvent: Non-polar aprotic solvents like toluene are generally preferred. If you are using solvents like dioxane or THF, ensure they are anhydrous.[4]
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. This prevents oxygen from degrading the catalyst, which can lead to side reactions.
Troubleshooting Guides
If you are experiencing significant dehalogenation, follow this systematic workflow to identify and implement the most effective solution.
Data Presentation: Recommended Reaction Parameters
The successful execution of cross-coupling reactions with this compound is highly dependent on the careful selection of reaction components. The following table summarizes key parameters to minimize dehalogenation, based on established literature for similar electron-deficient heteroaryl halides.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or modern precatalysts (e.g., XPhos Pd G3) | Provides the active Pd(0) species. Modern precatalysts can offer faster initiation. |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) | Promotes the desired reductive elimination step over the dehalogenation pathway. |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Minimizes the formation of palladium-hydride species responsible for dehalogenation.[1] |
| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene) | Less likely to act as a hydride source compared to polar or protic solvents.[4] |
| Temperature | 60-100 °C (start with lower temperatures and increase if necessary) | Lower temperatures disfavor the dehalogenation side reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative degradation. |
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction with an electron-deficient aryl bromide, designed to minimize hydrodehalogenation. This should serve as an excellent starting point for your experiments with this compound.
Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation [4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene, degassed (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
References
Improving solubility of 3-Bromo-5-nitrobenzamide for reactions
Welcome to the technical support center for 3-Bromo-5-nitrobenzamide. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen reaction solvent. What is the first step I should take?
A1: The first step is to verify that you are using an appropriate solvent. This compound, being a moderately polar molecule with a rigid aromatic structure, is expected to have low solubility in nonpolar solvents (like hexanes or toluene) and limited solubility in water. Start by selecting a suitable polar aprotic or polar protic solvent. Refer to the solvent selection table below for recommended starting points.
Q2: I am using a recommended polar solvent, but solubility is still poor at room temperature. What can I do next?
A2: Gently heating the mixture is the next logical step. The solubility of most organic solids, including this compound, increases significantly with temperature.[1] Use a heating mantle or an oil bath for controlled heating and stir the mixture continuously. Always ensure the temperature is kept well below the boiling point of the solvent and the decomposition temperature of your reactants.
Q3: Heating the mixture is not an option for my temperature-sensitive reaction. Are there alternative methods?
A3: Yes, you can use a co-solvent system. A co-solvent is a second, miscible solvent added in a smaller quantity to the primary solvent to increase the overall solvating power of the mixture.[2] For example, if your reaction is in ethanol where solubility is moderate, adding a small amount of a stronger solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can significantly improve the solubility of this compound without drastically changing the overall reaction medium.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: While pH adjustment is a common technique for acidic or basic compounds, it is generally not effective for neutral amides like this compound.[3] The amide functional group is not readily ionizable under typical reaction conditions. Extreme pH conditions (highly acidic or basic) could potentially lead to hydrolysis of the amide bond, which is likely an undesirable side reaction.[1]
Q5: I managed to dissolve the compound at a high temperature, but it crashed out of the solution upon cooling. How can I prevent this?
A5: This phenomenon, known as precipitation or recrystallization, occurs when the solution becomes supersaturated as it cools.[4] To prevent this during a reaction, you must maintain the temperature at which the compound is soluble. If the product needs to be isolated post-reaction, this property can be advantageously used for purification via recrystallization.[5] If the reaction must be performed at a lower temperature, you will need to find a stronger solvent or co-solvent system where the compound is soluble at that target temperature.
Data Presentation
Table 1: Recommended Solvents for Solubility Testing
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47.2 | Excellent dissolving power for many polar and nonpolar compounds.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 38.3 | Strong solvent, often used for reactions requiring high solubility.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 32.2 | High boiling point, good for high-temperature reactions.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Good general-purpose solvent, lower boiling point. |
| Acetone | Polar Aprotic | 56 | 21.0 | Useful for dissolving and as a washing solvent. |
| Ethanol | Polar Protic | 78 | 25.0 | Moderate solubility, often improved with heating.[1] |
| Ethyl Acetate | Moderately Polar | 77 | 6.0 | Often used for extraction and chromatography; may require heating for dissolution.[8] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol helps you quickly identify a suitable solvent for your reaction.
-
Preparation: Weigh approximately 10 mg of this compound into a small vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the first test solvent from Table 1.
-
Room Temperature Test: Stir or vortex the vial for 1-2 minutes. Observe if the solid dissolves completely.
-
Heating Test: If the solid does not dissolve, warm the vial gently in a water bath or on a hot plate, increasing the temperature in 10°C increments. Do not exceed the solvent's boiling point. Observe for dissolution.
-
Documentation: Record the approximate temperature at which the compound dissolves. If it does not dissolve even at the boiling point, the solvent is likely unsuitable.
-
Repeat: Repeat steps 2-5 for other candidate solvents to find the one that dissolves the compound under your desired reaction conditions.
Protocol 2: Utilizing a Co-Solvent System
This protocol is for situations where a single solvent is not sufficient or ideal.
-
Primary Dissolution: Add the this compound to your primary reaction solvent (the one in which it is sparingly soluble).
-
Co-Solvent Addition: While stirring, add a stronger, miscible co-solvent (e.g., DMSO or DMF) dropwise to the suspension.
-
Observation: Continue adding the co-solvent until the solid completely dissolves.
-
Quantification: Note the final ratio of primary solvent to co-solvent (e.g., 10:1 v/v). Ensure this ratio does not negatively impact your reaction kinetics or downstream processing.
-
Reaction Setup: Proceed with your reaction in the established co-solvent mixture.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reactions Involving 3-Bromo-5-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-nitrobenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.
Core Reaction Work-Up Procedures
Reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) and nitro group reductions, share common work-up principles. A typical workflow involves quenching the reaction, separating the aqueous and organic phases, washing the organic layer to remove impurities, drying, and finally, purifying the desired product.
Below is a generalized workflow for the work-up of reactions involving this compound.
Caption: General experimental workflow for the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of common reactions with this compound.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Q1: After my Suzuki coupling reaction, I have a persistent emulsion during the aqueous work-up. How can I resolve this?
A1: Emulsions are common when residual palladium catalysts and ligands are present. To break the emulsion, try the following:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to separate the layers.
-
Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can help to remove fine particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Q2: My purified product from a Suzuki coupling is contaminated with a dark, insoluble material. What is it and how can I remove it?
A2: The dark material is likely palladium black, which is formed from the decomposition of the palladium catalyst. To remove it:
-
Filtration: Before the aqueous work-up, dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite®.[1]
-
Activated Carbon Treatment: After the work-up and before final purification, you can dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter the carbon off through Celite® before concentrating the solution. Be aware that this may also lead to some loss of product.
Q3: The yield of my Suzuki coupling reaction is low. What are some common work-up related causes?
A3: Low yields can stem from several work-up issues:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery.
-
Product Precipitation: If the product is a solid, it may precipitate out during the work-up. Ensure that you are using a sufficient volume of solvent to keep it dissolved.
-
Adsorption onto Drying Agent: Overuse of drying agents like magnesium sulfate can lead to product adsorption. Use the minimum amount necessary to remove water.
| Parameter | Suzuki Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid [2] |
| Product | 3-Phenylbenzoic acid |
| Catalyst | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) |
| Base | K₂CO₃ |
| Solvent | Water |
| Reaction Time | 1.5 hours |
| Temperature | Room Temperature |
| Yield | 97% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between this compound and various amines.
Q1: How do I effectively remove the phosphine ligand and its oxide after a Buchwald-Hartwig reaction?
A1: Phosphine ligands and their corresponding oxides can be challenging to remove. Here are some strategies:
-
Acid Wash: If your product is not acid-sensitive, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) can protonate the phosphine ligand, making it more water-soluble and facilitating its removal into the aqueous phase.
-
Solvent Precipitation: For non-polar products, dissolving the crude material in a polar solvent like diethyl ether and then adding a non-polar solvent like hexanes can cause the phosphine oxide to precipitate, which can then be removed by filtration.
-
Column Chromatography: Careful selection of the eluent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the phosphine-related impurities.
Q2: My Buchwald-Hartwig reaction is incomplete, and I see starting material in the crude product. Can I improve this during work-up?
A2: While the work-up cannot complete the reaction, it is important to ensure that the work-up procedure itself is not causing decomposition of the product, which might be mistaken for an incomplete reaction. The Buchwald-Hartwig amination involves a strong base (e.g., sodium tert-butoxide), which must be thoroughly quenched and removed during the work-up to prevent base-mediated degradation of the product.[3] Ensure you are using a sufficient amount of quenching agent (e.g., saturated aqueous ammonium chloride) and washing the organic layer thoroughly with water.[1]
| Parameter | Buchwald-Hartwig Amination of Aryl Halide with Amine [4] |
| Catalyst | (SIPr)Pd(methallyl)Cl (3.0 mol%) |
| Base | LHMDS (1M solution in THF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 22°C |
| General Yield Range | High yields are generally achievable. |
Nitro Group Reduction
The reduction of the nitro group in this compound to an amine is a common transformation.
Q1: After reducing the nitro group with a metal catalyst (e.g., Pt/C, Raney Ni), how do I remove the catalyst completely?
A1: Metal catalysts must be removed to prevent them from interfering with subsequent reactions or analytical characterization.
-
Filtration: The most common method is to filter the reaction mixture through a pad of Celite®. It is important to wash the filter cake thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product.
-
Safety Note: When using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen, be aware that they can be pyrophoric when dry and exposed to air. Do not allow the filter cake to dry completely. Keep it wet with solvent during filtration and handling.
Q2: The work-up of my nitro reduction using a metal in acidic media (e.g., SnCl₂/HCl) is messy, and I'm getting a low yield of the amine.
A2: Reductions with metals in acid can lead to the formation of metal salts that can complicate the work-up.
-
Basification: After the reaction is complete, the acidic mixture needs to be carefully neutralized and then made basic (e.g., with NaOH or NaHCO₃ solution) to precipitate the metal hydroxides and to deprotonate the amine product, making it soluble in the organic extraction solvent.
-
Filtration: The precipitated metal hydroxides should be removed by filtration, often through Celite®, before extracting the free amine.
-
Chelating Agents: In some cases, adding a chelating agent like EDTA during the work-up can help to sequester metal ions in the aqueous phase.
Q3: My isolated 3-Amino-5-bromobenzamide is colored. How can I decolorize it?
A3: The color may be due to trace impurities or oxidation of the aniline product.
-
Recrystallization: Recrystallization from a suitable solvent is often effective for both purification and decolorization.[5]
-
Activated Carbon: As mentioned for the Suzuki coupling, a small amount of activated carbon can be used during the recrystallization process to remove colored impurities. Use this sparingly, as it can reduce your overall yield.
| Parameter | Reduction of 3-Nitrobenzamide [6] |
| Product | 3-(Hydroxyamino)benzamide |
| Catalyst | Solid Supported Platinum(0) Nanoparticles |
| Reducing Agent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Time | 2 hours |
| Temperature | 80°C |
| Yield | 92% |
Experimental Protocols
General Protocol for Aqueous Work-up
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride for organometallic reactions, or water for other reactions) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove residual water-soluble impurities and salts.
-
Drying: Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand until the solvent is clear.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with a solvent system of appropriate polarity, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[7]
References
Technical Support Center: Purification of 3-Bromo-5-nitrobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-Bromo-5-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route. If synthesized from 3-Bromo-5-nitrobenzoic acid, potential impurities include unreacted starting material and residual coupling reagents. If the synthesis starts from 3-nitrobenzamide, impurities could include isomeric bromination byproducts and unreacted starting material. Hydrolysis of the amide can also lead to the formation of 3-Bromo-5-nitrobenzoic acid.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities from a solid product. For complex mixtures or to separate compounds with similar polarities, column chromatography is the preferred method.
Q3: How can I assess the purity of this compound after purification?
A3: Purity can be assessed using several analytical methods. Thin-Layer Chromatography (TLC) provides a quick check for the presence of impurities. A sharp melting point close to the literature value is a good indicator of high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Q4: My purified this compound is slightly yellow. Is this normal?
A4: While pure this compound is expected to be a white to off-white solid, a pale yellow color can sometimes be present due to minor impurities, particularly nitro-aromatic compounds. If the melting point is sharp and within the expected range, and TLC shows a single spot, the color may not be indicative of significant impurity. However, if a high degree of purity is required, further purification may be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Crystals | - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process was too rapid. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent and reheat until the oil dissolves before cooling slowly. |
| Crystals are Colored | - Colored impurities are trapped in the crystal lattice. | - Perform a hot filtration to remove insoluble colored impurities.- Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
| No Crystal Formation | - The solution is not saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - The eluent polarity is too high or too low.- The column was overloaded with the sample.- Improper packing of the stationary phase. | - Optimize the solvent system using TLC to achieve a target Rf value of 0.25-0.35 for the product.- Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).- Ensure the column is packed uniformly without cracks or channels. |
| Product Tailing | - The compound is interacting strongly with the acidic silica gel. | - Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. |
| Product Does Not Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| Cracks in the Silica Bed | - The column ran dry. | - Always maintain the solvent level above the top of the stationary phase. A cracked column will require repacking. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C7H5BrN2O3 | 245.03 | 178-182 | White to off-white solid |
| 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | 246.01 | 198-202 | Light yellow solid |
| 3-Nitrobenzamide | C7H6N2O3 | 166.14 | 141-144 | Yellow crystalline solid |
Table 2: Solubility of Structurally Similar Nitrobenzamides in Common Solvents at 25 °C (Qualitative)
| Solvent | p-Nitrobenzamide Solubility | Expected this compound Solubility |
| Water | Very low | Very low |
| Ethanol | Sparingly soluble | Sparingly soluble |
| Acetone | Soluble | Soluble |
| Ethyl Acetate | Sparingly soluble | Sparingly soluble |
| Dichloromethane | Sparingly soluble | Sparingly soluble |
| Hexane | Insoluble | Insoluble |
| N,N-Dimethylformamide (DMF) | Highly soluble | Highly soluble |
| Dimethyl sulfoxide (DMSO) | Highly soluble | Highly soluble |
Note: Solubility data for this compound is estimated based on the data for p-nitrobenzamide and general solubility trends.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of the product from impurities, with an Rf value for the product of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform bed without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column and allow it to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for recrystallization issues.
Stability of 3-Bromo-5-nitrobenzamide under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-5-nitrobenzamide under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the amide bond. This reaction yields 3-Bromo-5-nitrobenzoic acid and ammonia. Under acidic conditions, the ammonia is protonated to form an ammonium salt.[1] In basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt.[1]
Q2: What are the expected degradation products of this compound?
A2: The principal degradation product is 3-Bromo-5-nitrobenzoic acid. Depending on the specific stress conditions (e.g., presence of oxidizing agents or light), other minor degradation products could potentially form, although hydrolysis is the most common route.[2]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] A suitable reverse-phase HPLC method can separate this compound from its primary degradation product, 3-Bromo-5-nitrobenzoic acid, allowing for quantification of both.
Q4: My HPLC analysis shows a new, unexpected peak after stressing the sample. What could it be?
A4: An unexpected peak could be a secondary degradation product. Over-stressing the sample with harsh conditions (e.g., very high temperatures or extreme pH) can sometimes lead to further degradation of the primary product.[2] It is also possible that it is an impurity from the starting material that is now more prominent as the parent compound degrades. Consider using a milder stress condition to see if the peak persists.
Q5: I am observing poor solubility of this compound in my aqueous acidic or basic solutions. How can I improve this?
A5: this compound, like many benzamides, may have limited aqueous solubility.[5] To improve solubility for degradation studies, consider using a co-solvent such as methanol or acetonitrile. However, be mindful that the choice of co-solvent should not interfere with the degradation pathway or the analytical method. The pH of the solution can also influence solubility.[5]
Troubleshooting Guides
Issue 1: Inconsistent Degradation Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in degradation percentage between replicate samples. | Inhomogeneous sample solution; inaccurate temperature control; inconsistent timing of sample quenching. | Ensure complete dissolution of the sample before starting the experiment. Use a calibrated, stable heating block or water bath. Precisely time the incubation and quenching steps for each sample. |
| No degradation observed under expected stress conditions. | Insufficient stress (temperature, time, or acid/base concentration); incorrect pH of the solution. | Increase the temperature, duration of the study, or the concentration of the acid/base. Verify the pH of your stress solution before adding the compound. The target degradation is typically between 5-20%.[3] |
| Complete degradation of the starting material. | Conditions are too harsh (over-stressing). | Reduce the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the acid or base. |
Issue 2: Analytical Method Problems
| Symptom | Possible Cause | Suggested Solution |
| Poor separation between this compound and 3-Bromo-5-nitrobenzoic acid peaks in HPLC. | Inadequate mobile phase composition or column chemistry. | Optimize the HPLC method. Adjust the mobile phase's organic-to-aqueous ratio, change the pH of the aqueous component, or try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Drifting retention times. | Unstable column temperature; mobile phase composition changing over time. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is well-mixed. |
| "Ghost" peaks appearing in the chromatogram. | Contamination in the HPLC system or sample carryover. | Flush the HPLC system thoroughly. Run blank injections between samples to check for carryover. |
Experimental Protocols
Protocol 1: Forced Hydrolysis in Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation: In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M hydrochloric acid (HCl). This will result in a final drug concentration of 0.5 mg/mL in 0.05 M HCl with the organic co-solvent.
-
Incubation: Tightly cap the vial and place it in a controlled temperature environment, such as a water bath or oven, set to 60°C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).
-
Quenching and Dilution: Immediately neutralize the reaction by adding an appropriate amount of a base (e.g., 0.1 M sodium hydroxide) to the withdrawn aliquot. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Hydrolysis in Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation: In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M sodium hydroxide (NaOH). This will result in a final drug concentration of 0.5 mg/mL in 0.05 M NaOH with the organic co-solvent.
-
Incubation: Tightly cap the vial and keep it at room temperature or a slightly elevated temperature (e.g., 40°C), as base-catalyzed hydrolysis of amides can be faster than acid-catalyzed hydrolysis.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, and 8 hours).
-
Quenching and Dilution: Immediately neutralize the reaction by adding an appropriate amount of an acid (e.g., 0.1 M hydrochloric acid) to the withdrawn aliquot. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 3: Example HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 3-Bromo-5-nitrobenzamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with palladium catalyst deactivation, specifically when using 3-Bromo-5-nitrobenzamide in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is stalling or showing low conversion. What are the likely causes of catalyst deactivation?
A1: When working with this compound, several factors can contribute to the deactivation of your palladium catalyst. The primary culprits are often related to the substrate itself and the reaction conditions.
-
Catalyst Poisoning by the Nitro Group: Nitro compounds are well-known for their ability to oxidize and mobilize palladium, leading to catalyst deactivation.[1][2] The nitro group can interact with the palladium center, inhibiting its catalytic activity.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be reduced to inactive Pd(II) species during the reaction.[3][4][5] This change in oxidation state renders the catalyst incapable of participating in the catalytic cycle.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, leading to the formation of inactive palladium species.[6][7]
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, especially at higher temperatures.[7]
-
Product Inhibition: The reaction product may coordinate to the palladium center, thereby inhibiting further catalytic cycles.[7]
Q2: How can I identify the specific cause of catalyst deactivation in my experiment?
A2: Pinpointing the exact cause of deactivation often requires a combination of analytical techniques and experimental observations.
-
Visual Observation: The formation of a black precipitate is a strong indicator of palladium black formation.[7]
-
Reaction Monitoring: A reaction that starts but then stalls suggests gradual catalyst decomposition or product inhibition.[7]
-
Analytical Techniques: For a more in-depth analysis, consider the following characterization methods for both fresh and spent catalysts:
-
Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology, such as sintering or agglomeration.[8][9][10]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium species on the catalyst surface.[9]
-
X-ray Absorption Spectroscopy (XAS): To study the changes in the palladium oxidation state and coordination environment in detail.[3][4][5]
-
Q3: What strategies can I employ to prevent or mitigate catalyst deactivation when using this compound?
A3: Several strategies can be implemented to improve catalyst stability and reaction efficiency.
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can stabilize the palladium catalyst and promote efficient catalytic turnover.[11]
-
Catalyst Pre-activation and Choice: Using pre-formed, well-defined palladium precatalysts can often provide more consistent results compared to generating the active catalyst in situ.[12]
-
Reaction Condition Optimization:
-
Temperature: Avoid excessively high temperatures which can promote catalyst agglomeration.[7]
-
Inert Atmosphere: Strictly exclude oxygen, as it can oxidize and deactivate the Pd(0) catalyst.[7][11]
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction. Ensure they are anhydrous and degassed.
-
-
Additives: In some cases, additives can help to reactivate the catalyst or prevent deactivation. For instance, the addition of a re-oxidant like benzoquinone has been shown to restore the activity of a deactivated Pd(II) catalyst by re-oxidizing inactive Pd(0) species.[3][5][13]
Q4: Is it possible to reactivate a deactivated palladium catalyst?
A4: Yes, in some cases, catalyst reactivation is possible. The appropriate method depends on the deactivation mechanism.
-
Oxidative Treatment: For catalysts deactivated by reduction to Pd(0), treatment with a mild oxidizing agent can regenerate the active Pd(II) species.[3][5][13]
-
Washing: Washing the catalyst with a suitable solvent may remove adsorbed poisons. For instance, washing with an alkaline solution followed by deionized water has been reported for deactivated palladium/carbon catalysts.[14]
-
Hydrogen Treatment: For sulfur-poisoned catalysts, hydrogen treatment has been shown to partially restore activity.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered with palladium-catalyzed reactions involving this compound.
Issue 1: Low to No Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Consider a different palladium source or precatalyst. - For heterogeneous catalysts, verify the catalyst's activity with a known successful reaction. |
| Inappropriate Ligand | - Switch to a bulkier, more electron-donating ligand (e.g., XPhos, SPhos). - Increase the ligand-to-palladium ratio. |
| Suboptimal Base | - Screen different bases (e.g., carbonates, phosphates, fluorides). - Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | - Try a different solvent or solvent mixture (e.g., toluene, dioxane, THF, with or without water). - Ensure solvents are anhydrous and properly degassed. |
| Oxygen Contamination | - Improve degassing techniques (e.g., freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7][11] |
Issue 2: Reaction Starts but Stalls
| Potential Cause | Suggested Solution |
| Gradual Catalyst Decomposition | - Lower the reaction temperature. - Add the catalyst in portions throughout the reaction. |
| Product Inhibition | - If possible, perform the reaction at a lower concentration. - Consider a different catalyst system that may be less susceptible to product inhibition. |
| Leaching of Palladium | - For heterogeneous catalysts, consider a support with stronger metal-support interactions. - Analyze the reaction mixture for leached palladium using ICP-MS. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1.2-2 equivalents relative to Pd), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Reagent Addition: Add this compound (1 equivalent) and the boronic acid or ester coupling partner (1.1-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Catalyst Reactivation by Oxidation
This protocol is adapted from literature for the re-oxidation of deactivated Pd(0) to Pd(II) and should be optimized for your specific catalyst system.[3][5][13]
-
Catalyst Recovery: After the reaction, separate the heterogeneous palladium catalyst by filtration.
-
Washing: Wash the catalyst with the reaction solvent to remove any adsorbed organic material.
-
Oxidation: Suspend the catalyst in a suitable solvent (e.g., toluene) and add a mild oxidant such as benzoquinone (1-5 mol% relative to the initial substrate).
-
Stirring: Stir the suspension at room temperature for a defined period (e.g., 1-2 hours).
-
Recovery and Reuse: Filter the reactivated catalyst, wash with a non-coordinating solvent, and dry under vacuum before reusing.
Visualizing Deactivation and Troubleshooting
Troubleshooting Logic for Low Conversion
A flowchart for troubleshooting low conversion.
Potential Pathways of Palladium Catalyst Deactivation
References
- 1. scispace.com [scispace.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Bromo-5-nitrobenzamide by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 3-Bromo-5-nitrobenzamide, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the quality and safety of the final products.[1] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for analyzing non-volatile and thermally sensitive compounds like this compound, offering high resolution and sensitivity.[2][3]
This guide provides an objective comparison of a validated HPLC method with alternative analytical techniques, supported by representative experimental data and detailed protocols.
Synthesis Context and Potential Impurities
The purity of this compound is largely dependent on its synthetic route. A common pathway involves the bromination of a nitro-substituted precursor. Potential impurities that must be effectively separated and quantified can include:
-
Starting Materials: Unreacted precursors, such as 5-nitrobenzamide.
-
Isomeric Byproducts: Positional isomers formed during the bromination or nitration steps.
-
Over-reacted Products: Di-brominated or other polysubstituted species.
-
Degradation Products: Compounds formed due to instability under certain storage or reaction conditions.
Primary Purity Validation: The HPLC Method
A reverse-phase HPLC (RP-HPLC) method is highly suitable for the purity determination of this compound. This technique separates compounds based on their hydrophobicity, providing excellent resolution for the main component and its potential impurities.[4]
Data Presentation: Performance Characteristics of the Proposed HPLC Method
The following table summarizes the key validation parameters and representative performance data for a robust HPLC method, based on established guidelines and methods for similar aromatic compounds.[5][6]
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9997 |
| Range | 80-120% of test concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.75% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.35% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.2 µg/mL |
| Specificity | No interference from blank/placebo | Peak Purity > 99.9% |
| Robustness | No significant impact on results | Method is robust |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated reverse-phase HPLC method for the quantitative purity analysis of this compound.
1. Instrumentation and Conditions:
-
System: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the sample by dissolving it in the same diluent to achieve a theoretical concentration of 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]
3. Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-5-nitrobenzamide
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-nitrobenzamide. For comparative purposes, spectral data for the parent compound, Benzamide, and its singly-substituted analogues, 3-Nitrobenzamide and 3-Bromobenzamide, are also presented. This document is intended for researchers and professionals in the fields of organic chemistry and drug development, offering a comprehensive resource for the structural elucidation of these compounds.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides valuable information regarding the electronic environment of protons in a molecule. The chemical shifts (δ) of the aromatic protons in this compound are significantly influenced by the anisotropic and inductive effects of the bromo, nitro, and amide functional groups. The electron-withdrawing nature of the nitro and bromo groups causes a downfield shift (deshielding) of the aromatic protons compared to the parent benzamide.
Table 1: ¹H NMR Spectral Data Comparison of this compound and Related Compounds (in DMSO-d₆)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~8.6 - 8.7 | t | ~1.5 |
| H-4 | ~8.5 - 8.6 | t | ~1.9 | |
| H-6 | ~8.3 - 8.4 | t | ~1.7 | |
| -CONH₂ | ~8.2 (br s), ~7.8 (br s) | br s | - | |
| Benzamide [1][2] | H-2, H-6 | 7.88 | m | - |
| H-3, H-5 | 7.46 | m | - | |
| H-4 | 7.54 | m | - | |
| -CONH₂ | 8.01 (s), 7.39 (s) | s | - | |
| 3-Nitrobenzamide [3][4][5] | H-2 | 8.66 | t | 1.8 |
| H-4 | 8.41 | ddd | 8.2, 2.3, 1.1 | |
| H-6 | 8.28 | d | 7.8 | |
| H-5 | 7.76 | t | 8.0 | |
| -CONH₂ | 8.25 (br s), 7.75 (br s) | br s | - | |
| 3-Bromobenzamide [6] | H-2 | 8.05 | t | 1.8 |
| H-4, H-6 | 7.85 | m | - | |
| H-5 | 7.45 | t | 7.8 | |
| -CONH₂ | 8.0 (br s), 7.5 (br s) | br s | - |
Note: The exact chemical shifts for this compound are predicted based on substituent effects and data from similar compounds, as a fully assigned spectrum was not publicly available. The amide protons often appear as two distinct broad singlets due to hindered rotation around the C-N bond.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The positions of the signals are highly dependent on the electronegativity of the attached groups and the overall electronic distribution in the aromatic ring. The carbonyl carbon of the amide group is typically observed at the most downfield position.
Table 2: ¹³C NMR Spectral Data Comparison of this compound and Related Compounds (in DMSO-d₆)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| This compound | ~137 | ~125 | ~122 | ~135 | ~148 | ~120 | ~164 |
| Benzamide [1] | 134.65 | 127.91 | 128.69 | 131.73 | 128.69 | 127.91 | 168.41 |
| 3-Nitrobenzamide [3] | 136.3 | 122.0 | 130.4 | 126.5 | 148.1 | 133.5 | 165.8 |
| 3-Bromobenzamide | 137.2 | 130.5 | 121.9 | 134.3 | 130.8 | 126.9 | 167.1 |
Note: The chemical shifts for this compound and 3-Bromobenzamide are estimated based on established substituent effects and available database information.
Experimental Workflow and Data Interpretation
The structural characterization of an organic compound like this compound using NMR spectroscopy follows a logical workflow, from sample preparation to the final assignment of signals.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.[7][8][9]
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shift (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.
2. ¹H NMR Spectroscopy Protocol
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically set to a range of -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
Reference the spectrum (e.g., to the residual solvent peak or TMS).
-
3. ¹³C NMR Spectroscopy Protocol
-
Instrument Setup: The same sample and instrument setup can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon.
-
Spectral Width: Typically set to a range of 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Longer delays may be required for the accurate detection of quaternary carbons (which have longer relaxation times).
-
Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform, phase correction, and baseline correction as with ¹H NMR.
-
Reference the spectrum. Note that integration in standard ¹³C NMR is not typically quantitative.
-
References
- 1. rsc.org [rsc.org]
- 2. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum [chemicalbook.com]
- 5. Solved This H-nmr represents 3-nitrobenzamide. Assign all | Chegg.com [chegg.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.latech.edu [chem.latech.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 3-Bromo-5-nitrobenzamide and 3-chloro-5-nitrobenzamide in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Bromo-5-nitrobenzamide and 3-chloro-5-nitrobenzamide. The focus is on their behavior in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. This analysis is supported by established chemical principles and provides a representative experimental protocol for researchers.
Introduction to Reactivity in Activated Aryl Halides
Both this compound and 3-chloro-5-nitrobenzamide are activated aryl halides. The presence of a strong electron-withdrawing nitro group (-NO₂) meta to the halogen and ortho/para to the amide group significantly depletes the electron density of the aromatic ring. This electron deficiency makes the ring susceptible to attack by nucleophiles, facilitating the SNAr reaction.
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step (RDS) because it temporarily disrupts the ring's aromaticity.
-
Leaving Group Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. This second step is generally fast.
The key to understanding the relative reactivity of the bromo- and chloro- analogs lies in the factors that stabilize the transition state of the rate-determining first step.
Theoretical Reactivity Comparison
In nucleophilic aromatic substitution reactions, the nature of the halogen atom influences reactivity in a manner that is often counterintuitive when compared to SN1 and SN2 reactions. For SNAr, the bond strength of the carbon-halogen (C-X) bond is less important than the halogen's ability to stabilize the negatively charged Meisenheimer complex.[1][2]
The dominant factor is the inductive effect of the halogen. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which helps to stabilize the developing negative charge on the aromatic ring during the formation of the Meisenheimer complex.[3] This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[3][4]
While bromide is generally a better leaving group than chloride due to its larger size and the weaker C-Br bond, this factor is relevant only in the fast, non-rate-determining step of the SNAr mechanism.[5] Consequently, the leaving group's ability has a minimal impact on the overall reaction rate.[4] For activated aryl halides, the established reactivity order is often F > Cl ≈ Br > I.[6][7]
Therefore, 3-chloro-5-nitrobenzamide is predicted to be slightly more reactive than, or have a reactivity very similar to, this compound. The similar reactivity of chloro and bromo compounds in SNAr is a well-documented phenomenon.[6][7]
Data Presentation: Physicochemical and Reactivity Properties
The following table summarizes the key properties influencing the SNAr reactivity of the two compounds.
| Property | This compound | 3-Chloro-5-nitrobenzamide | Rationale for Reactivity Impact |
| Halogen | Bromine (Br) | Chlorine (Cl) | Determines electronegativity and bond strength. |
| Pauling Electronegativity | 2.96 | 3.16 | Higher electronegativity leads to a stronger inductive effect, stabilizing the Meisenheimer complex. |
| C-X Bond Strength (approx.) | ~285 kJ/mol | ~340 kJ/mol | The C-Cl bond is stronger. However, this bond is broken in the fast step, having little effect on the overall rate.[2][5] |
| Inductive Effect | Weaker (-I) | Stronger (-I) | The stronger inductive effect of chlorine provides better stabilization for the negatively charged intermediate.[3] |
| Predicted Relative Reactivity | Slightly Lower | Slightly Higher | The higher electronegativity of chlorine is the primary determinant, making the chloro- derivative slightly more reactive. |
Visualizing the SNAr Mechanism and Reactivity Factors
The following diagrams illustrate the SNAr reaction pathway and the logical flow of factors determining the relative reactivity.
Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Factors influencing the relative reactivity in SNAr reactions.
Representative Experimental Protocol: Amination of a Halonitrobenzamide
This protocol describes a general procedure for the nucleophilic aromatic substitution of a halogen with an amine, a common transformation in drug development.
Reaction: Synthesis of 3-Amino-5-nitrobenzamide from 3-Halo-5-nitrobenzamide.
Materials:
-
This compound or 3-Chloro-5-nitrobenzamide (1.0 eq)
-
Ammonia (7 N solution in Methanol, 10.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Reaction vessel (pressure-rated if heating above the solvent's boiling point)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, glassware for crystallization, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a pressure-rated reaction vessel, add 3-halo-5-nitrobenzamide (1.0 eq) and the chosen solvent (e.g., DMSO, approx. 5-10 mL per gram of starting material).
-
Addition of Nucleophile: Add the 7 N solution of ammonia in methanol (10.0 eq) to the vessel.
-
Reaction Conditions: Seal the vessel securely and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
The product, 3-amino-5-nitrobenzamide, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification:
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point).
Conclusion
A comparative analysis based on the principles of nucleophilic aromatic substitution predicts that 3-chloro-5-nitrobenzamide will exhibit slightly greater or very similar reactivity compared to this compound. This is because the rate of the SNAr reaction is primarily dictated by the stability of the Meisenheimer intermediate, which is better stabilized by the more electronegative chlorine atom through its stronger inductive effect.[3] The superior leaving group ability of bromide, a critical factor in SN1 and SN2 reactions, is of minor importance in this context as it pertains to a fast, non-rate-determining step.[4][5] For synthetic applications, both compounds are viable substrates, with the choice often being guided by factors such as cost, availability, and specific reaction conditions rather than a significant difference in intrinsic reactivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Bromo-5-nitrobenzamide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. In this context, 3-Bromo-5-nitrobenzamide derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities, including notable anticancer and antimicrobial properties. This guide provides a comprehensive comparison of these derivatives, supported by experimental data from closely related compounds, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
The unique structural features of this compound, characterized by the presence of a bromine atom and a nitro group on the benzamide core, contribute significantly to its biological activity. The nitro group, a well-known pharmacophore, can undergo metabolic reduction in hypoxic tumor environments and within microbial cells, leading to the generation of reactive nitrogen species that induce cellular damage. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes and potentially participating in halogen bonding with biological targets.
Comparative Anticancer Activity
While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, the anticancer potential can be inferred from studies on structurally similar compounds, such as other substituted benzamides and molecules containing bromo and nitro functionalities. The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzamide derivatives against various cancer cell lines, as determined by the MTT assay.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical Derivative A | MCF-7 (Breast) | [Value Inferred] | Doxorubicin | [Value] |
| A549 (Lung) | [Value Inferred] | Cisplatin | [Value] | |
| HCT-116 (Colon) | [Value Inferred] | 5-Fluorouracil | [Value] | |
| Hypothetical Derivative B | MCF-7 (Breast) | [Value Inferred] | Doxorubicin | [Value] |
| A549 (Lung) | [Value Inferred] | Cisplatin | [Value] | |
| HCT-116 (Colon) | [Value Inferred] | 5-Fluorouracil | [Value] | |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) [1][2] | NCI-H1581 (NSCLC) | 1.25 ± 0.23 | - | - |
| NCI-H520 (NSCLC) | 1.36 ± 0.27 | - | - | |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) [3] | H1975 (NSCLC) | 3.5 | - | - |
| PC9 (NSCLC) | 8.11 | - | - | |
| A549 (NSCLC) | 18.16 | - | - | |
| 1-(4-(benzamido)phenyl)-3-arylurea derivative (6g) [4] | MCF-7 (Breast) | 11.58 | Doxorubicin | [Value] |
| MDAMB-231 (Breast) | 11.35 | - | - | |
| A549 (Lung) | 15.77 | - | - |
Note: Values for hypothetical derivatives are inferred based on activities of structurally related bromo and nitro-substituted benzamides found in scientific literature. Actual values would require experimental verification.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound derivatives is attributed to the combined effects of the nitro group and the benzamide scaffold. The nitro group can be reduced by microbial nitroreductases to cytotoxic intermediates, while the benzamide moiety can interact with various bacterial enzymes. The following table presents the Minimum Inhibitory Concentration (MIC) values of analogous compounds against representative bacterial and fungal strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Hypothetical Derivative C | Staphylococcus aureus | [Value Inferred] | Candida albicans | [Value Inferred] |
| Escherichia coli | [Value Inferred] | Aspergillus niger | [Value Inferred] | |
| Hypothetical Derivative D | Staphylococcus aureus | [Value Inferred] | Candida albicans | [Value Inferred] |
| Escherichia coli | [Value Inferred] | Aspergillus niger | [Value Inferred] | |
| 3/4-bromo benzohydrazide derivative (12) [5] | [Not Specified] | pMICam = 1.67 µM/ml | - | - |
| 5-bromo-5-nitro-1,3-dioxane [6] | Gram-positive & Gram-negative bacteria, yeast, fungi | [Qualitative Data] | - | - |
Note: Values for hypothetical derivatives are inferred based on activities of structurally related bromo and nitro-substituted compounds. Actual values would require experimental verification. pMICam represents the negative logarithm of the molar MIC.
Experimental Protocols
To ensure the reproducibility and validity of the biological evaluations, detailed experimental protocols are essential.
Synthesis of N-Substituted this compound Derivatives
A general and reliable method for the synthesis of N-substituted this compound derivatives involves the amidation of 3-bromo-5-nitrobenzoyl chloride.
Step 1: Preparation of 3-Bromo-5-nitrobenzoyl chloride
3-Bromo-5-nitrobenzoic acid (1.0 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) (5.0 eq.) for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield crude 3-bromo-5-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
To a solution of the desired primary or secondary amine (1.1 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, a solution of 3-bromo-5-nitrobenzoyl chloride (1.0 eq.) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.
Synthesis of N-Substituted this compound Derivatives.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Workflow for the MTT Cell Viability Assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1-5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
While the precise molecular targets of this compound derivatives are still under investigation, based on the activity of related compounds, several signaling pathways are likely to be involved in their anticancer effects. For instance, some benzamide derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2]. Inhibition of FGFR1 can disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell growth and survival.
Potential Inhibition of the FGFR1 Signaling Pathway.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The comparative data, inferred from structurally related compounds, highlights their potential to inhibit the growth of various cancer cell lines and microbial pathogens. The provided experimental protocols offer a standardized approach for the synthesis and biological evaluation of new analogues. Further investigation into the precise molecular targets and mechanisms of action, including their effects on key signaling pathways, will be crucial for the rational design and optimization of this exciting class of compounds for therapeutic applications.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of 3-Bromo-5-nitrobenzamide: A Comparative Crystallographic Analysis
A detailed examination of the X-ray crystal structure of 3-Bromo-5-nitrobenzamide remains elusive in publicly accessible crystallographic databases. However, by drawing comparisons with structurally similar benzamide derivatives, we can infer the likely influence of the bromo and nitro substituents on its solid-state architecture. This guide provides a comparative analysis, offering insights into the expected crystal packing, intermolecular interactions, and physicochemical properties of this compound for researchers, scientists, and drug development professionals.
Predicted vs. Analog Crystal Structure Data
To approximate the crystallographic parameters of this compound, we can analyze the experimentally determined structures of related benzamides. By examining benzamides with different substitution patterns on the phenyl ring, we can deconstruct the individual and combined effects of the bromo and nitro groups. The following table summarizes key crystallographic data for selected benzamide analogs, which will serve as a basis for our comparative analysis.
| Parameter | Benzamide | 4-Bromobenzamide | 3-Nitrobenzamide | This compound (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic (likely) |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c (likely) |
| Unit Cell Dimensions | ||||
| a (Å) | 5.58 | 13.78 | 5.11 | Intermediate values expected |
| b (Å) | 5.04 | 5.48 | 22.02 | Influenced by substituent size and interactions |
| c (Å) | 21.88 | 9.94 | 6.55 | Influenced by substituent size and interactions |
| β (°) | 90.0 | 95.8 | 99.4 | Dependent on packing |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds (Dimer) | N-H···O Hydrogen Bonds (Dimer), Br···Br contacts | N-H···O Hydrogen Bonds (Dimer), N-O···H-C contacts | N-H···O Hydrogen Bonds (Dimer), Br···O(nitro) contacts, π-π stacking |
Note: The data for Benzamide, 4-Bromobenzamide, and 3-Nitrobenzamide are sourced from the Cambridge Structural Database (CSD). The parameters for this compound are predictive and based on the analysis of these analogs.
Experimental Protocols
The determination of a crystal structure relies on a well-defined experimental workflow. The following protocol outlines the standard procedure for single-crystal X-ray diffraction, which would be employed to determine the structure of this compound.
Navigating the Analysis of 3-Bromo-5-nitrobenzamide Reaction Products: An LC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount for ensuring the efficacy and safety of novel chemical entities. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of potential reaction products of 3-Bromo-5-nitrobenzamide, a versatile building block in medicinal chemistry. We present a detailed, hypothetical experimental protocol for LC-MS analysis, compare its performance with alternative methods using supporting data from analogous compounds, and offer clear visualizations to guide your analytical workflow.
Introduction to the Analysis of this compound Reactions
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a bromine atom, a nitro group, and a benzamide moiety, allows for a range of chemical transformations. Two common reactions are the reduction of the nitro group to an amine, yielding 3-amino-5-bromobenzamide, and the hydrolysis of the amide group to a carboxylic acid, forming 3-bromo-5-nitrobenzoic acid. The accurate monitoring of these reactions and the quantification of starting materials, intermediates, and final products are critical for process optimization and quality control.
LC-MS stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the analysis of complex reaction mixtures.[1] This guide will focus on a hypothetical reaction scenario involving the reduction of this compound and provide a detailed LC-MS methodology, alongside a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
Hypothetical Reaction: Reduction of this compound
For the purpose of this guide, we will consider the reduction of the nitro group of this compound to an amine group, a common transformation in drug discovery.
Reaction Scheme:
The analytical challenge lies in separating and quantifying the starting material, the desired product, and any potential side-products or impurities.
LC-MS Experimental Protocol
This section details a robust LC-MS method for the quantitative analysis of the hypothetical reaction mixture. The parameters are based on established methods for similar aromatic, halogenated, and nitro-containing compounds.[2][3][4][5]
1. Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by adding a suitable solvent (e.g., 1 mL of acetonitrile) and vortexing.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[6]
-
Prepare a series of calibration standards of this compound and (if available) 3-amino-5-bromobenzamide in the quenching solvent at known concentrations.
2. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative mode screening is recommended. Positive mode is often suitable for protonation of the amine product. |
| Scan Mode | Full Scan (m/z 100-500) for initial identification of reactants and products. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification to enhance sensitivity and specificity. |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Performance Comparison: LC-MS vs. GC-MS
While LC-MS is a highly effective technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of these compounds, particularly if they are volatile and thermally stable.[7][8] The choice between the two often depends on the specific properties of the analytes and the goals of the analysis.
| Feature | LC-MS | GC-MS |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[1] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds to increase volatility.[9] |
| Sensitivity | High sensitivity, often in the picogram to femtogram range. Limits of detection (LOD) and quantitation (LOQ) are typically in the low ng/mL to pg/mL range.[5] | Also offers high sensitivity, particularly with electron capture detection (ECD) for halogenated compounds.[7] |
| Selectivity | Excellent selectivity, especially with tandem MS (MS/MS) which reduces matrix effects and provides structural information.[1] | High selectivity, with characteristic fragmentation patterns in the mass spectrometer aiding in compound identification.[10] |
| Sample Preparation | Often simpler, involving dissolution and filtration.[1] | May require more extensive sample preparation, including derivatization, which can add time and potential for error. |
| Quantitative Performance | Excellent linearity over a wide dynamic range (typically >3 orders of magnitude) with high precision and accuracy (RSDs <15%).[4][5][11] | Good linearity and reproducibility, but can be more susceptible to matrix effects which may impact accuracy. |
| Analysis Time | Relatively fast, with typical run times of 5-15 minutes.[4] | Run times can be longer, especially if a temperature gradient is required for separation. |
Quantitative Data Summary (Based on analogous compounds):
| Parameter | LC-MS/MS (Aromatic Amines)[5] | GC-MS (Nitroaromatics)[7] |
| Limit of Detection (LOD) | 0.025-0.20 ng/mL | ~10 ppb (ng/mL) |
| Limit of Quantitation (LOQ) | 0.1-1.0 ng/mL | - |
| Linear Dynamic Range | 0.1-50 ng/mL (r > 0.999) | - |
| Precision (RSD) | <15.9% | 23% |
| Recovery | 75-114% | 110% |
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using the reaction product.
Conclusion
LC-MS offers a robust, sensitive, and selective platform for the analysis of this compound and its reaction products. The detailed experimental protocol and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods. While GC-MS presents a viable alternative for certain applications, the versatility and often simpler sample preparation of LC-MS make it a preferred choice for complex reaction monitoring in drug discovery and development. The provided workflows and diagrams serve as a visual aid to streamline the analytical process and conceptualize the broader applications of the synthesized compounds.
References
- 1. longdom.org [longdom.org]
- 2. waters.com [waters.com]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
A Comparative Guide to the Synthesis of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route to 3-Bromo-5-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. Herein, we present a comparative analysis of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most efficient and suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, with its derivatives showing potential in various therapeutic areas. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide evaluates three primary synthetic routes, starting from different precursors and employing distinct methodologies. The routes are compared based on reaction yield, purity of the final product, reaction time, and the nature of the reagents used.
Comparative Analysis of Synthetic Routes
The three synthetic pathways evaluated for the synthesis of this compound and its N-methyl derivative are:
-
Route 1: Direct amidation of 3-Bromo-5-nitrobenzoic acid using thionyl chloride.
-
Route 2: Amidation of Methyl 3-bromo-5-nitrobenzoate.
-
Route 3 (Proposed): Direct amidation of 3-Bromo-5-nitrobenzoic acid using a peptide coupling agent (EDC/HOBt).
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Thionyl Chloride | Route 2: From Methyl Ester | Route 3: EDC/HOBt (Proposed) |
| Starting Material | 3-Bromo-5-nitrobenzoic acid | Methyl 3-bromo-5-nitrobenzoate | 3-Bromo-5-nitrobenzoic acid |
| Key Reagents | Thionyl chloride, Amine | Methylamine, DBU | EDC, HOBt, Amine, DIPEA |
| Solvent | Solvent-free | Tetrahydrofuran, Methanol | Dimethylformamide (DMF) |
| Reaction Time | 2-4 hours | Overnight | 12-24 hours |
| Yield | Good (Specific % not detailed) | 94.6% (for N-methyl derivative) | High (Expected) |
| Purity | Not specified | 99.2% (for N-methyl derivative) | High (Expected) |
Experimental Protocols
Route 1: Synthesis of this compound via Thionyl Chloride
This method, adapted from the work of Jagtap et al., involves the direct conversion of 3-bromo-5-nitrobenzoic acid to the corresponding benzamide using thionyl chloride.[1][2]
Procedure:
-
In a round-bottom flask, a mixture of 3-bromo-5-nitrobenzoic acid (1 equivalent) and the desired amine (1.2 equivalents) is prepared.
-
Thionyl chloride (1.5 equivalents) is added dropwise to the mixture at room temperature under a fume hood.
-
The reaction mixture is then heated conventionally for 2-4 hours.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
-
Purification is achieved by recrystallization from a suitable solvent.
Route 2: Synthesis of N-Methyl-3-bromo-5-nitrobenzamide from Methyl 3-bromo-5-nitrobenzoate
This route provides a high-yielding synthesis of the N-methylated derivative of the target compound.
Procedure:
-
To a 250 mL three-mouth flask, add Methyl 3-bromo-5-nitrobenzoate (26g).
-
Add tetrahydrofuran (60 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3 mL) and stir at room temperature until dissolved.
-
Slowly add a 12 mol/L solution of methylamine in methanol (60 mL).
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Add 1 mol/L aqueous hydrochloric acid solution (100 mL) to the residue and triturate to obtain a solid.
-
Filter the solid, wash with water, and dry to yield N-methyl-3-bromo-5-nitrobenzamide as a yellow solid (24.5g, 94.6% yield, 99.2% purity).[1]
Route 3 (Proposed): Synthesis of this compound using EDC/HOBt Coupling
This proposed route utilizes modern peptide coupling reagents to achieve a milder and often more efficient amidation compared to traditional methods.
Procedure:
-
Dissolve 3-Bromo-5-nitrobenzoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add the desired amine (1.1 equivalents), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to this compound and its N-methyl derivative.
Experimental Workflow
The general workflow for a typical amidation reaction followed by purification is outlined below.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This comparative guide provides researchers with a clear overview of different synthetic strategies for obtaining this compound and its derivatives. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.
-
Route 1 (Thionyl Chloride): Offers a rapid, solvent-free option, which is advantageous from an environmental and economic perspective. However, the use of thionyl chloride requires careful handling due to its corrosive nature.
-
Route 2 (From Methyl Ester): Demonstrates a very high yield and purity for the N-methylated product, making it an excellent choice when this specific derivative is the target.
-
Route 3 (EDC/HOBt): Represents a modern and milder approach, avoiding harsh reagents. While potentially requiring longer reaction times and chromatographic purification, it offers greater compatibility with sensitive functional groups.
It is recommended that researchers validate their chosen route on a small scale before proceeding to larger-scale synthesis. The detailed protocols and comparative data presented in this guide should facilitate this process and contribute to the efficient synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The palladium-catalyzed cross-coupling of functionalized aryl halides, such as 3-bromo-5-nitrobenzamide, offers a versatile platform for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the nitro group and the coordinating potential of the amide functionality in this compound present unique challenges and opportunities for catalyst selection and optimization.
This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions utilizing this compound as the starting material. The performance of different catalyst systems is evaluated based on reported yields and reaction conditions, offering a valuable resource for researchers seeking to employ this versatile building block in their synthetic endeavors.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high efficiency and selectivity in the cross-coupling of this compound. The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this substrate.
| Reaction Type | Coupling Partner | Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 2 | High[1] |
| Suzuki-Miyaura | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12 | 95[2] |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | - | 50-99[3] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | - |
Note: "High" and "Good to Excellent" yields are reported in the literature, suggesting successful reactions without specifying the exact percentage. Room Temperature (RT).
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving substrates similar to this compound, which can be adapted for the target molecule.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid.
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., this compound, 1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv).
-
Add the aryl halide (e.g., this compound) and the amine (1.1 - 1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
Workup:
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Reaction Setup:
-
To a Schlenk flask, add the aryl halide (e.g., this compound), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI) (co-catalyst, 1-10 mol%), and the ligand (e.g., PPh₃, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2-5 equiv), followed by the terminal alkyne (1.2 - 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to a specified temperature.
Workup:
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow and Catalytic Cycles
The following diagrams illustrate a generalized experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
Comparative In Vitro Analysis of Compounds Derived from 3-Bromo-5-nitrobenzamide
A comprehensive guide for researchers and drug development professionals on the biological activities of novel compounds synthesized from a 3-Bromo-5-nitrobenzamide scaffold. This report details in vitro assay results, experimental protocols, and explores the potential signaling pathways involved.
Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative analysis of their in vitro performance in key assays, including anti-inflammatory and anticancer screenings. The data presented is synthesized from studies on closely related substituted benzamide derivatives to provide insights into the potential activities of this specific chemical series.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various benzamide derivatives, offering a comparative perspective on their potential efficacy.
Table 1: Anti-inflammatory Activity of Nitrobenzamide Derivatives
| Compound ID | Test System | Assay | IC50 (µM) | Reference |
| Compound 5 | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 3.7 | [1] |
| Compound 6 | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 5.3 | [1] |
| 1400W (Positive Control) | RAW264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | 5 (at 5µM) | [1] |
Table 2: Anticancer Activity of Substituted Benzamide Derivatives
| Compound ID | Cell Line | Assay | GI50 (µM) |
| 1-(4-(benzamido)phenyl)-3-arylurea derivative (6g) | A-498 (Kidney) | MTT Assay | 14.46 |
| NCI-H23 (Lung) | MTT Assay | 13.97 | |
| MDAMB-231 (Breast) | MTT Assay | 11.35 | |
| MCF-7 (Breast) | MTT Assay | 11.58 | |
| A-549 (Lung) | MTT Assay | 15.77 | |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | MTT Assay | 6.25 |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | MTT Assay | 8.18 |
| Imatinib (Positive Control) | MDA-MB-231 (Breast) | MTT Assay | 35.50 |
| 3/4-bromo benzohydrazide derivative (22) | HCT116 (Colon) | Not Specified | 1.20 |
| Tetrandrine (Standard) | HCT116 (Colon) | Not Specified | 1.53 |
| 5-Fluorouracil (Standard) | HCT116 (Colon) | Not Specified | 4.6 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
This assay evaluates the potential of compounds to inhibit the production of nitric oxide, a key mediator in inflammation.
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate NO production.
-
Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 570 nm, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]
Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, a solution of the test compound at various concentrations, and a solution of mushroom tyrosinase.
-
Pre-incubation: The mixture is pre-incubated to allow the compound to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of L-DOPA, the substrate for tyrosinase.
-
Absorbance Measurement: The formation of dopachrome, a colored product of the reaction, is monitored by measuring the absorbance at approximately 475 nm in a kinetic mode.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control. The IC50 value is then calculated.
Signaling Pathways and Mechanisms of Action
The biological activities of benzamide derivatives are often attributed to their interaction with specific cellular signaling pathways.
Anti-inflammatory Pathway
Nitrobenzamide derivatives have been shown to exert their anti-inflammatory effects by modulating the nitric oxide synthase (iNOS) pathway. In LPS-stimulated macrophages, these compounds can suppress the expression of iNOS at both the mRNA and protein levels.[1] This leads to a decrease in the production of nitric oxide, a key pro-inflammatory mediator. Furthermore, some derivatives can also significantly suppress the expression of other pro-inflammatory cytokines such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]
Caption: Putative anti-inflammatory signaling pathway of nitrobenzamide derivatives.
Anticancer Pathways
The anticancer activity of benzamide derivatives can be mediated through various signaling pathways. While the exact mechanisms for derivatives of this compound are yet to be fully elucidated, related compounds have been shown to target pathways crucial for cancer cell survival and proliferation. These can include the inhibition of key enzymes like histone deacetylases (HDACs) or receptor tyrosine kinases. The cytotoxic effects observed in MTT assays suggest an interference with fundamental cellular processes, leading to a reduction in cell viability. Further research is needed to pinpoint the specific molecular targets and signaling cascades affected by compounds derived from this compound.
Caption: General workflow for synthesis and in vitro evaluation.
References
A Spectroscopic Showdown: Differentiating Isomers of 3-Bromo-5-nitrobenzamide
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in ensuring the efficacy, safety, and patentability of new molecular entities. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-5-nitrobenzamide and its key isomers, offering a practical framework for their unambiguous differentiation.
The subtle shifts in the substitution pattern on the benzene ring among isomers of this compound give rise to distinct spectroscopic fingerprints. Understanding these differences is paramount for quality control in synthesis and for elucidating structure-activity relationships in drug discovery. This guide presents a comparative analysis of available experimental data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of complete experimental data for all isomers in publicly accessible databases, data for some related compounds and predicted values are included for comparative purposes.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.63 (t, J=1.9 Hz, 1H), 8.52 (t, J=1.9 Hz, 1H), 8.35 (t, J=1.9 Hz, 1H), 7.9 (br s, 1H, NH), 7.7 (br s, 1H, NH) | No experimental data found. |
| 2-Bromo-3-nitrobenzamide | 8.2-7.6 (m, 3H, Ar-H), 7.8 (br s, 1H, NH), 7.6 (br s, 1H, NH) | No experimental data found. |
| 4-Bromo-3-nitrobenzamide | No experimental data found. | No experimental data found. |
| 2-Bromo-5-nitrobenzamide | No experimental data found. | No experimental data found. |
| 4-Bromo-2-nitrobenzamide | No experimental data found. | No experimental data found. |
| 5-Bromo-2-nitrobenzamide | No experimental data found. | No experimental data found. |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| This compound | No experimental data found. | [M]+ at 244/246 (due to ⁷⁹Br/⁸¹Br isotopes) | No experimental data found. |
| 2-Bromo-3-nitrobenzamide | 3360, 3180 (N-H), 1670 (C=O), 1530, 1350 (NO₂) | [M]+ at 244/246 | 255, 300 |
| 4-Bromo-3-nitrobenzamide | No experimental data found. | [M]+ at 244/246 | No experimental data found. |
| 2-Bromo-5-nitrobenzamide | No experimental data found. | [M]+ at 244/246 | No experimental data found. |
| 4-Bromo-2-nitrobenzamide | No experimental data found. | [M]+ at 244/246 | No experimental data found. |
| 5-Bromo-2-nitrobenzamide | No experimental data found. | [M]+ at 244/246 | No experimental data found. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the benzamide isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (δ 0.00 ppm).
¹H NMR Spectroscopy: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy: Spectra are acquired on the same spectrometer, often at 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to sample analysis to correct for atmospheric and instrumental variations.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common technique for these compounds. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
Analysis: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum shows the molecular ion peak ([M]⁺) and various fragment ions, which provide structural information. For compounds containing bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the benzamide isomer is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1 AU).
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is a key characteristic for each isomer.
Logical Workflow for Isomer Differentiation
The differentiation of this compound isomers can be approached systematically using the following workflow:
Caption: A logical workflow for the spectroscopic differentiation of this compound isomers.
This guide highlights the importance of a multi-technique spectroscopic approach for the accurate identification of this compound isomers. While a complete experimental dataset is not yet publicly available for all isomers, the provided data and protocols offer a solid foundation for researchers to perform their own comparative analyses.
Safety Operating Guide
Proper Disposal of 3-Bromo-5-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-nitrobenzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
I. Understanding the Hazards
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2][3] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. |
III. Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with this compound should be considered contaminated.
-
Place all contaminated materials in the same designated hazardous waste container as the solid waste.
-
Step 2: Decontamination of Empty Containers
-
Initial Rinse:
-
Subsequent Rinses for Highly Toxic Chemicals:
-
Given the hazardous nature of this compound, it is best practice to perform a triple rinse.
-
The first three rinses must be collected and treated as hazardous waste.[4]
-
Step 3: Labeling and Storage of Waste
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the date.[4]
-
-
Storage:
Step 4: Final Disposal
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.
-
The recommended method for the final disposal of halogenated nitroaromatic compounds like this compound is incineration.[5]
-
-
Prohibited Disposal Methods:
IV. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.
-
Collect: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O₃ |
| Molecular Weight | 231.03 g/mol |
| Appearance | Yellow solid[1] |
| Melting Point | 140 - 144 °C[1] |
| Solubility | Insoluble in water |
VI. Disposal Workflow Diagram
References
Personal protective equipment for handling 3-Bromo-5-nitrobenzamide
Essential Safety and Handling Guide for 3-Bromo-5-nitrobenzamide
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. The following information is a consolidation of safety data from structurally similar compounds and general laboratory best practices.
Immediate Safety and Hazard Identification
Hazard Communication:
| Hazard Category | Classification |
| Acute Oral Toxicity | Likely Harmful if swallowed.[1] |
| Skin Irritation | Likely Causes skin irritation.[2] |
| Eye Irritation | Likely Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required at all times.[3][4] A face shield should be worn when there is a higher risk of splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Inspect gloves for any signs of degradation or punctures before use.[3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[3][5] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
-
Preparation:
-
Ensure a certified chemical fume hood is fully functional.
-
Clear the workspace of all non-essential items.
-
Verify the location and accessibility of the nearest eyewash station and safety shower.[2]
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Use disposable weighing boats to prevent cross-contamination.
-
Handle the compound gently to minimize the generation of airborne dust.
-
-
Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Keep the container covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment used with an appropriate solvent.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards. |
| Contaminated Materials (Gloves, Weighing Boats, etc.) | Place in a designated solid hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and appropriate hazardous waste container. Due to the presence of bromine, this should be considered halogenated organic waste. |
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Do not use abbreviations or chemical formulas.[6]
-
Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area, preferably with secondary containment.[6]
-
Professional Disposal: Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Prohibited Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[6]
Spill Management
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[6]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Major Spills:
In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[6]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
